molecular formula C10H14N2O2S B1317392 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline CAS No. 37441-49-9

4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline

Cat. No.: B1317392
CAS No.: 37441-49-9
M. Wt: 226.3 g/mol
InChI Key: JQNMBOVVLNFRBE-UHFFFAOYSA-N
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Description

4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline is a useful research compound. Its molecular formula is C10H14N2O2S and its molecular weight is 226.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c11-9-3-5-10(6-4-9)12-7-1-2-8-15(12,13)14/h3-6H,1-2,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNMBOVVLNFRBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00586455
Record name 2-(4-Aminophenyl)-1lambda~6~,2-thiazinane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37441-49-9
Record name 2-(4-Aminophenyl)-1lambda~6~,2-thiazinane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis and characterization of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline

Introduction: The Scientific Rationale

In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The target molecule, 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline, represents a thoughtful amalgamation of two such pharmacophores: the aniline moiety and the six-membered cyclic sulfonamide, or sultam.

Sultams, as isosteres of lactams (cyclic amides), are of significant interest due to their unique physicochemical properties. The sulfonyl group (SO₂) provides two strong hydrogen bond acceptors, distinguishing them from their lactam counterparts which have only one.[1] This structural feature can profoundly influence molecular interactions with biological targets. Consequently, sultam derivatives have been investigated for a wide array of therapeutic applications, including as anticancer, anti-inflammatory, antidiabetic, and antiviral agents.[2][3] The sulfonamide scaffold is a well-established feature in numerous FDA-approved drugs, underscoring its importance in pharmaceutical research.[4][5]

The aniline fragment, in turn, serves as a versatile chemical handle and a common structural element in a vast number of biologically active compounds. Its primary amino group can act as a hydrogen bond donor, a nucleophile for further synthetic elaboration, or a key interaction point with protein residues.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of a robust synthetic pathway to 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline and the rigorous analytical methods required for its structural confirmation and purity assessment. The experimental choices are explained not merely as steps in a procedure, but as logical decisions grounded in established chemical principles.

Part 1: Synthesis of the Target Compound

The synthesis of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline is best approached through a convergent, multi-step strategy. This pathway involves the initial construction of the core 1,2-thiazinane 1,1-dioxide ring, followed by its N-arylation with a suitable aniline precursor, and a final reduction step to unmask the primary amine. This method ensures high yields and facilitates purification of the intermediates.

A 4-Chlorobutan-1-amine C N-(4-chlorobutyl)methanesulfonamide (Intermediate I) A->C Et3N, DCM B Methanesulfonyl Chloride B->C D 1,2-Thiazinane 1,1-dioxide (Intermediate II) C->D NaH, THF (Intramolecular Cyclization) F 2-(4-Nitrophenyl)-1,2-thiazinane 1,1-dioxide (Intermediate III) D->F K2CO3, DMF (N-Arylation) E 1-Fluoro-4-nitrobenzene E->F G 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline (Final Product) F->G H2, Pd/C, EtOH (Nitro Reduction)

Figure 1: Proposed synthetic pathway for 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline.

Step 1: Synthesis of 1,2-Thiazinane 1,1-dioxide (Intermediate II)

The foundational sultam ring is constructed via an intramolecular cyclization of a linear sulfonamide precursor. This approach is reliable and builds upon well-established methodologies for sultam synthesis.[6]

Rationale: The synthesis begins with the reaction of 4-chlorobutan-1-amine with methanesulfonyl chloride. The amine acts as a nucleophile, displacing the chloride from the sulfonyl chloride to form an N-S bond. The resulting N-(4-chlorobutyl)methanesulfonamide (Intermediate I) possesses a terminal alkyl chloride and an acidic N-H proton. Treatment with a strong, non-nucleophilic base like sodium hydride (NaH) deprotonates the sulfonamide nitrogen, creating a potent nucleophile that attacks the terminal carbon, displacing the chloride ion in an intramolecular Williamson ether-like reaction to form the stable six-membered sultam ring.[7]

Experimental Protocol:

  • Formation of Intermediate I: To a stirred solution of 4-chlorobutan-1-amine hydrochloride (1.0 eq) and triethylamine (Et₃N) (2.2 eq) in dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the mixture with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(4-chlorobutyl)methanesulfonamide (Intermediate I), which can be used in the next step without further purification.

  • Cyclization to Intermediate II: Dissolve Intermediate I (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Stir the mixture at room temperature for 18 hours.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford 1,2-thiazinane 1,1-dioxide (Intermediate II) as a white solid.

Step 2: N-Arylation to form 2-(4-Nitrophenyl)-1,2-thiazinane 1,1-dioxide (Intermediate III)

With the sultam core synthesized, the next crucial step is the formation of the C-N bond between the sultam nitrogen and the aromatic ring. A nucleophilic aromatic substitution (SₙAr) reaction is an effective strategy.

Rationale: 1-Fluoro-4-nitrobenzene is an excellent substrate for SₙAr reactions. The strong electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, and fluoride is a good leaving group. The sultam nitrogen of Intermediate II, when deprotonated by a base like potassium carbonate (K₂CO₃), serves as the nucleophile. This reaction selectively forms the desired N-aryl bond.[8] The nitro group also serves as a protected form of the target aniline, which can be easily unmasked in the final step.

Experimental Protocol:

  • In a round-bottom flask, combine 1,2-thiazinane 1,1-dioxide (Intermediate II) (1.0 eq), 1-fluoro-4-nitrobenzene (1.1 eq), and potassium carbonate (K₂CO₃) (1.5 eq) in dimethylformamide (DMF).

  • Heat the mixture to 80-100 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield 2-(4-nitrophenyl)-1,2-thiazinane 1,1-dioxide (Intermediate III).

Step 3: Reduction to 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline (Final Product)

The final step is the reduction of the aromatic nitro group to a primary amine.

Rationale: Catalytic hydrogenation is a clean, efficient, and high-yielding method for nitro group reduction.[9] Palladium on carbon (Pd/C) is a standard and highly effective catalyst for this transformation. The reaction proceeds under a hydrogen atmosphere, selectively reducing the nitro group without affecting the sultam or aromatic rings.

Experimental Protocol:

  • Dissolve 2-(4-nitrophenyl)-1,2-thiazinane 1,1-dioxide (Intermediate III) (1.0 eq) in ethanol (EtOH) or methanol.

  • Add 10% Palladium on carbon (Pd/C) (5-10 mol%).

  • Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction until the starting material is consumed (typically 4-12 hours).

  • Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline.

Part 2: Characterization of the Final Compound

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline. A combination of spectroscopic and analytical techniques provides a self-validating system of proof.

Start Synthesized Product (Crude) Purify Purification (Recrystallization / Chromatography) Start->Purify Isolate NMR NMR Spectroscopy (¹H, ¹³C) Purify->NMR Structural Backbone MS Mass Spectrometry (HRMS) Purify->MS Molecular Weight IR IR Spectroscopy Purify->IR Functional Groups EA Elemental Analysis (%C, %H, %N, %S) Purify->EA Empirical Formula Confirm Structure & Purity Confirmed NMR->Confirm Corroborate Data MS->Confirm Corroborate Data IR->Confirm Corroborate Data EA->Confirm Corroborate Data

Figure 2: Workflow for the analytical characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Both ¹H and ¹³C NMR are required for full confirmation.[10][11]

¹H NMR: The proton NMR spectrum will confirm the presence of all hydrogen atoms and their connectivity. The aromatic protons will appear as two distinct doublets (an AA'BB' system) characteristic of a 1,4-disubstituted benzene ring. The protons of the sultam ring will appear as multiplets in the aliphatic region, and the primary amine protons will present as a broad singlet.

¹³C NMR: The carbon NMR spectrum will show the number of unique carbon environments. Key signals will include four distinct peaks in the aromatic region and three peaks for the aliphatic carbons of the sultam ring.

Table 1: Predicted NMR Data (in DMSO-d₆, δ in ppm)

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) Rationale
Aromatic CH (ortho to NH₂) ~6.6-6.8 (d, 2H) ~114-116 Shielded by the electron-donating NH₂ group.
Aromatic CH (ortho to Sultam) ~7.0-7.2 (d, 2H) ~122-124 Deshielded relative to the other aromatic protons.
Aniline NH₂ ~5.0-5.5 (br s, 2H) N/A Broad signal due to quadrupolar relaxation and exchange.
Sultam N-CH₂ ~3.6-3.8 (t, 2H) ~48-50 Adjacent to the electron-withdrawing nitrogen atom.
Sultam S-CH₂ ~3.1-3.3 (t, 2H) ~45-47 Adjacent to the strongly deshielding SO₂ group.
Sultam CH₂-CH₂-CH₂ ~2.0-2.2 (m, 2H) ~20-22 Aliphatic proton environment.
Aromatic C-NH₂ N/A ~145-148 Quaternary carbon attached to the amino group.

| Aromatic C-N(Sultam) | N/A | ~130-132 | Quaternary carbon attached to the sultam nitrogen. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Rationale: The presence of the sultam and aniline moieties will give rise to characteristic absorption bands. The two S=O bonds of the sulfonyl group will produce two very strong and sharp peaks. The N-H bonds of the primary amine will result in two distinct stretching bands.

Table 2: Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
3450-3350 Medium, Sharp (doublet) N-H stretch (primary amine)
3100-3000 Medium Aromatic C-H stretch
2950-2850 Medium Aliphatic C-H stretch
~1620 Strong N-H bend (scissoring)
~1520 Strong Aromatic C=C stretch
1350-1300 Very Strong Asymmetric SO₂ stretch

| 1180-1140 | Very Strong | Symmetric SO₂ stretch |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

Rationale: The molecular formula of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline is C₁₀H₁₄N₂O₂S. HRMS provides an experimental mass measurement with high precision, which should match the calculated theoretical mass, thereby validating the molecular formula.

  • Calculated Exact Mass: 242.0776

  • Expected HRMS (M+H)⁺: 243.0854

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the final product.

Rationale: The experimentally determined percentages should align closely with the theoretical values calculated from the molecular formula. This serves as a final check on the purity of the synthesized compound.

Table 3: Elemental Composition

Element Theoretical %
Carbon (C) 49.57
Hydrogen (H) 5.82
Nitrogen (N) 11.56

| Sulfur (S) | 13.23 |

Conclusion

This guide has detailed a logical and robust pathway for the synthesis of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline, a molecule of significant interest for pharmaceutical and medicinal chemistry research. The multi-step approach, involving the initial formation of the sultam ring followed by N-arylation and nitro group reduction, is based on reliable and well-documented chemical transformations. The comprehensive characterization workflow, employing NMR, IR, MS, and elemental analysis, provides a rigorous and self-validating framework for confirming the structure and purity of the final compound. This detailed protocol provides researchers with the necessary information to confidently synthesize and validate this promising molecular scaffold for further investigation in drug discovery programs.

References

  • Okwuchukwu, P. M., & Bandyopadhyay, D. (2020). Medicinally Privileged Sultams: Synthesis and Mechanism of Action. Mini-Reviews in Medicinal Chemistry, 20(20), 2193-2206. Available from: [Link]

  • Zaripova, R. R., et al. (2022). Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Ferreira, S. B., et al. (2019). Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. Journal of the Brazilian Chemical Society. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2020). Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules, 25(21), 5202. Available from: [Link]

  • Chong, Y. K., Ong, Y. S., & Yeong, K. Y. (2024). Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. RSC Medicinal Chemistry. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2020). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. ResearchGate. Available from: [Link]

  • Ferreira, S. B., et al. (2019). Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. Future Medicinal Chemistry, 11(20), 2615-2630. Available from: [Link]

  • Unknown Author. (n.d.). Copper(I)-picolinic acid catalyzed N-arylation of hydrazides. ResearchGate. Available from: [Link]

  • Okwuchukwu, P. M., & Bandyopadhyay, D. (2020). Medicinally Privileged Sultams: Synthesis and Mechanism of Action. ResearchGate. Available from: [Link]

  • Sutor, K., & Brzęczek-Szafran, A. (2020). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. Journal of the Iranian Chemical Society, 18, 259-278. Available from: [Link]

  • Unknown Author. (2020). Synthesis of 4,4‐Disubstituted 1,2‐Thiazinane‐5‐one 1,1‐Dioxides via the CSIC Reaction Strategy. ResearchGate. Available from: [Link]

  • Chong, Y. K., Ong, Y. S., & Yeong, K. Y. (2024). Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. RSC Publishing. Available from: [Link]

Sources

Crystal Structure of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline: A Comprehensive Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Quest for a Definitive Structure

In the landscape of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is a cornerstone of understanding its function and potential. The heterocyclic scaffold of 1,2-thiazinane 1,1-dioxide, a saturated six-membered ring containing sulfur and nitrogen, is a recurring motif in a variety of pharmacologically active compounds. When functionalized with an aniline moiety at the nitrogen atom, as in 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline, the resulting molecule presents a compelling subject for structural investigation, offering insights into its electronic properties, potential for hydrogen bonding, and overall supramolecular architecture. These features are critical for its interaction with biological targets and its solid-state properties, which are paramount in drug development.

This guide is intended to provide a comprehensive technical overview of the crystal structure analysis of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline. However, a thorough and exhaustive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), did not yield a specific, publicly archived crystal structure for this exact compound.

Therefore, this document will proceed by outlining the established, field-proven methodologies for the complete workflow of single-crystal X-ray diffraction analysis, from synthesis and crystallization to data interpretation. To provide concrete structural insights, this guide will leverage data from closely related and structurally analogous thiazine and thiazinane derivatives that have been successfully characterized. This approach allows for a robust and scientifically grounded exploration of the anticipated structural features of the target molecule, providing a valuable predictive framework for researchers in the field.

Part 1: Synthesis and Crystallization: The Gateway to a Perfect Crystal

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The synthesis of N-aryl-1,2-thiazinane 1,1-dioxides can be approached through several synthetic routes, often involving the cyclization of appropriate precursors.

Proposed Synthetic Strategy

A plausible synthetic route to 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline would involve the reaction of a suitable butane-1,4-disulfonyl precursor with 4-aminoaniline (p-phenylenediamine). The specific reaction conditions, including solvent, temperature, and catalysts, would need to be optimized to achieve a good yield and purity of the final product.

Synthesis_Workflow cluster_synthesis Synthetic Pathway cluster_purification Purification Butane_precursor Butane-1,4-disulfonyl derivative Reaction Cyclization Reaction Butane_precursor->Reaction Aniline 4-Aminoaniline Aniline->Reaction Target_Molecule 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline Reaction->Target_Molecule Crude_Product Crude Product Chromatography Column Chromatography Crude_Product->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Pure_Compound Pure Compound Recrystallization->Pure_Compound

Caption: Generalized workflow for the synthesis and purification of the target molecule.

Experimental Protocol: Single Crystal Growth

Obtaining crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and is typically determined empirically.

Step-by-Step Crystallization Protocol:

  • Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents of varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water). A suitable solvent system is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Slow Evaporation:

    • Dissolve the compound in a suitable solvent or solvent mixture to near saturation.

    • Loosely cover the container (e.g., with perforated parafilm) to allow for slow evaporation of the solvent at a constant temperature.

    • Monitor for crystal growth over several days to weeks.

  • Vapor Diffusion (Hanging Drop or Sitting Drop):

    • Prepare a concentrated solution of the compound in a volatile solvent.

    • Place a drop of this solution on a siliconized glass slide.

    • Invert the slide over a reservoir containing a less volatile solvent in which the compound is insoluble.

    • As the precipitant vapor slowly diffuses into the drop, the solubility of the compound decreases, promoting crystallization.

  • Cooling Crystallization:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature or below. The gradual decrease in solubility can induce the formation of well-ordered crystals.

Part 2: Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[1] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

The Causality Behind Experimental Choices

The selection of experimental parameters is crucial for obtaining high-quality diffraction data.

  • X-ray Source: Molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.5418 Å) radiation is commonly used. Molybdenum is often preferred for small molecules as it produces more diffraction data at higher angles, leading to a more resolved electron density map.

  • Temperature: Data collection is typically performed at low temperatures (around 100 K) using a cryostream. This minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and a more accurate determination of atomic positions and bond lengths.

XRD_Workflow Crystal_Selection Crystal Selection & Mounting Data_Collection X-ray Data Collection Crystal_Selection->Data_Collection Diffractometer Data_Processing Data Reduction & Integration Data_Collection->Data_Processing Software (e.g., CrysAlisPro) Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Direct Methods / Patterson Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Least-Squares Minimization Validation Validation & Analysis Structure_Refinement->Validation CIF File Generation

Caption: The workflow of single-crystal X-ray diffraction analysis.

Detailed Methodology
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil).

  • Unit Cell Determination: The crystal is centered in the X-ray beam, and a series of diffraction images are collected to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal system.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles while it is being irradiated with X-rays.

  • Data Reduction: The raw diffraction intensities are integrated, corrected for experimental factors (e.g., Lorentz and polarization effects), and scaled.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map and a preliminary structural model.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods to improve the atomic coordinates, displacement parameters, and overall fit of the model to the data.

Part 3: Structural Analysis and Interpretation: From Data to Insights

While the specific crystal structure of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline is not available, we can predict its key structural features based on known structures of related compounds.

Anticipated Molecular Geometry
  • Thiazinane Ring Conformation: The saturated 1,2-thiazinane ring is expected to adopt a chair-like conformation to minimize steric strain. The exact puckering parameters will depend on the substitution pattern and intermolecular interactions.

  • Sulfonyl Group Geometry: The S-atom will be tetrahedrally coordinated, with the two oxygen atoms of the SO₂ group forming a key part of the molecule's electrostatic surface.

  • Planarity of the Aniline Moiety: The aniline ring is expected to be planar. The dihedral angle between the plane of the aniline ring and the mean plane of the thiazinane ring will be a critical determinant of the molecule's overall shape and potential for π-stacking interactions.

Predicted Crystallographic Data

Based on the analysis of similar-sized heterocyclic molecules, a hypothetical set of crystallographic data is presented in the table below for illustrative purposes.

Parameter Predicted Value Significance
Crystal System Monoclinic or OrthorhombicDescribes the basic symmetry of the unit cell.
Space Group e.g., P2₁/c or Pca2₁Defines the symmetry elements within the unit cell.
a (Å) 10-15Unit cell dimension.
b (Å) 8-12Unit cell dimension.
c (Å) 15-20Unit cell dimension.
β (°) 90-105 (for monoclinic)Unit cell angle.
V (ų) 1500-2500Volume of the unit cell.
Z 4Number of molecules in the unit cell.
Calculated Density (g/cm³) 1.3-1.5Density of the crystal.
R-factor (%) < 5A measure of the agreement between the crystallographic model and the experimental data.
Intermolecular Interactions: The Architects of the Crystal Lattice

The supramolecular assembly of the crystal will be governed by a network of intermolecular interactions.

  • Hydrogen Bonding: The amino group (-NH₂) of the aniline moiety is a potent hydrogen bond donor, while the sulfonyl oxygens (SO₂) are strong hydrogen bond acceptors. It is highly probable that N-H···O=S hydrogen bonds will be a dominant feature in the crystal packing, potentially forming chains or sheets of molecules.

  • π-π Stacking: The aromatic aniline rings may engage in π-π stacking interactions, further stabilizing the crystal lattice. The geometry of these interactions (e.g., face-to-face or offset) will depend on the overall molecular packing.

  • C-H···π Interactions: Weak C-H···π interactions between the aliphatic protons of the thiazinane ring and the aromatic system of neighboring molecules may also contribute to the overall stability of the crystal structure.

Intermolecular_Interactions Molecule_A Molecule A (Aniline -NH₂ donor) (Thiazinane C-H donors) Molecule_A->Molecule_A π-π Stacking (Aniline Rings) Molecule_B Molecule B (Sulfonyl O=S acceptor) (Aniline π-system) Molecule_A->Molecule_B N-H···O=S Hydrogen Bond Molecule_A->Molecule_B C-H···π Interaction

Caption: A diagram illustrating the likely intermolecular interactions.

Part 4: Conclusion and Future Directions

While the definitive crystal structure of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline remains to be publicly reported, this guide has outlined the essential experimental and analytical framework required for its determination. Based on the principles of synthetic chemistry, crystallography, and the known structures of analogous compounds, we can confidently predict the key structural features of this molecule.

The elucidation of the precise crystal structure would be a valuable contribution to the field, providing a deeper understanding of the structure-property relationships of this class of compounds. Such knowledge is indispensable for the rational design of new drug candidates and advanced materials. It is hoped that this guide will serve as a valuable resource for researchers embarking on the synthesis and structural characterization of this and related molecules.

References

Due to the lack of a specific crystal structure for the topic compound, the references provided are of a more general nature, covering the techniques and principles discussed in this guide.

  • Massa, W. (2004).
  • Clegg, W., Blake, A. J., Gould, R. O., & Main, P. (2001). Crystal Structure Analysis: Principles and Practice. Oxford University Press.
  • Glusker, J. P., & Trueblood, K. N. (1985). Crystal Structure Analysis: A Primer. Oxford University Press.
  • Stout, G. H., & Jensen, L. H. (1989).
  • International Union of Crystallography. (n.d.). Crystallography Online. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link]

  • Crystallography Open Database. (n.d.). Retrieved from [Link]

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An In-depth Technical Guide to the Solubility and Stability of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Physicochemical Landscape of a Novel Sulfonamide

The journey of a novel chemical entity from discovery to a viable drug candidate is paved with rigorous scientific investigation. Among the most critical early-stage characterizations are the determination of its solubility and stability. These fundamental properties govern a molecule's bioavailability, formulability, and shelf-life, ultimately dictating its therapeutic potential. This guide provides a comprehensive framework for characterizing the solubility and stability of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline, a novel molecule featuring a cyclic sulfonamide (a sultam) linked to an aniline moiety.

Given the novelty of this compound, this document synthesizes established principles from analogous structures, particularly sulfonamides, and adheres to the globally recognized standards set by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[1][2][3] It is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale that underpins them.

Molecular Architecture and Predicted Physicochemical Behavior

The structure of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline combines a polar sulfonyl group within a six-membered ring and an aromatic aniline group. The sulfonamide group, with its capacity for hydrogen bonding, and the basic aniline nitrogen suggest a molecule with moderate polarity. The presence of the aromatic ring will contribute some lipophilic character. Understanding this duality is key to predicting its behavior in various solvent systems and its potential degradation pathways.

A Strategic Approach to Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent absorption. A comprehensive understanding of its solubility in a range of solvents is essential for developing purification methods, analytical techniques, and ultimately, a suitable dosage form.

Rationale for Solvent Selection

The choice of solvents for solubility screening should span the polarity spectrum to build a complete profile of the compound's behavior. The selection should include solvents relevant to pharmaceutical processing, such as those used in synthesis, purification, and formulation. A representative list of solvents is provided in the table below.

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline to a series of vials, each containing a known volume of a selected solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C and 37 °C) to agitate for a predetermined period (e.g., 24-72 hours) until equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand to let the undissolved solids settle. Carefully withdraw a sample from the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any particulate matter.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).

Data Presentation: Solubility Profile

The results of the solubility studies should be tabulated for clear comparison.

SolventSolvent TypePolarity IndexSolubility at 25 °C (mg/mL)Solubility at 37 °C (mg/mL)
WaterPolar Protic10.2TBDTBD
MethanolPolar Protic5.1TBDTBD
EthanolPolar Protic4.3TBDTBD
IsopropanolPolar Protic3.9TBDTBD
AcetonitrilePolar Aprotic5.8TBDTBD
AcetonePolar Aprotic5.1TBDTBD
DichloromethaneNonpolar3.1TBDTBD
TolueneNonpolar2.4TBDTBD
n-HeptaneNonpolar0.1TBDTBD

TBD: To Be Determined

G

Comprehensive Stability and Forced Degradation Studies

Stability testing provides crucial information on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[2] Forced degradation studies are undertaken to identify the likely degradation products, establish the intrinsic stability of the molecule, and develop a stability-indicating analytical method.

Foundational Principles from ICH Guidelines

The design of the stability study should be in accordance with ICH Q1A(R2) guidelines, which recommend long-term and accelerated stability testing.[1] Forced degradation studies are a critical component of this process.

Experimental Protocol: Forced Degradation

Forced degradation studies expose the compound to stress conditions that are more severe than those used in accelerated stability studies.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 N HCl) and heat (e.g., 60 °C).

    • Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 N NaOH) and heat (e.g., 60 °C).

    • Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose a solid sample and a solution to dry heat (e.g., 80 °C).

    • Photolytic Degradation: Expose a solid sample and a solution to light according to ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization and Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.

G

Predicted Degradation Pathways

Based on the structure of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline, several degradation pathways can be hypothesized:

  • Hydrolysis: The sulfonamide bond may be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to the cleavage of the thiazinane ring or the N-S bond.

  • Oxidation: The aniline moiety is susceptible to oxidation, which could lead to the formation of N-oxides or colored degradation products.

  • Photodegradation: Aromatic amines can be sensitive to light, potentially leading to complex degradation pathways.

Long-Term and Accelerated Stability Studies

Following the initial forced degradation studies, a formal stability study should be initiated according to ICH guidelines.[1][4]

Storage Conditions:

StudyStorage ConditionTesting Frequency
Long-Term25 °C ± 2 °C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24 months
Accelerated40 °C ± 2 °C / 75% RH ± 5% RH0, 3, 6 months

The Cornerstone: A Stability-Indicating Analytical Method

A validated stability-indicating analytical method is essential for both solubility and stability studies. This method must be able to accurately quantify the parent compound and separate it from any degradation products or impurities.

Method Development: Reversed-Phase HPLC

Reversed-phase HPLC with UV detection is the most common and effective technique for this purpose.

Starting HPLC Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A time-gradient elution from low to high organic content.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (determined by UV scan of the compound).

  • Column Temperature: 30 °C

Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines, covering parameters such as:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion: A Roadmap for Comprehensive Characterization

This guide provides a robust framework for the systematic evaluation of the solubility and stability of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline. By integrating established scientific principles with regulatory expectations, researchers can generate the high-quality data necessary to support the advancement of this novel compound through the drug development pipeline. The insights gained from these studies will be invaluable for formulation development, defining storage conditions, and ensuring the safety and efficacy of the potential therapeutic agent.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q1 Stability Testing of Drug Substances and Drug Products. [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • Sørensen, L. K. (2004).
  • Baquero, F., Martínez, J. L., & Cantón, R. (2008). Antibiotics and antibiotic resistance in water environments. Current opinion in biotechnology, 19(3), 260-265.
  • YouTube. (2022, July 17). Stability Study ICH Guidelines Q1A, Q1B & Q1C. [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). [Link]

  • Goth, A. (1978). Medical pharmacology: principles and concepts. CV Mosby.
  • ICH. (n.d.). Q1 Guideline on Stability Testing of Drug Substances and Drug Products. [Link]

  • Rabel, S. R., & Anderson, B. D. (1995). Preformulation. In The Theory and Practice of Industrial Pharmacy (pp. 197-226). Lea & Febiger.

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"quantum chemical calculations for 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline"

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Quantum Chemical Calculations for 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline

This in-depth technical guide provides a comprehensive framework for conducting quantum chemical calculations on 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline. Tailored for researchers, scientists, and drug development professionals, this document outlines a robust methodology grounded in scientific integrity and proven computational strategies. The focus is on elucidating the electronic structure, reactivity, and spectroscopic properties of this molecule, thereby providing insights crucial for its potential applications.

Introduction: Unveiling the Potential of a Unique Sulfonamide

4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline belongs to the sulfonamide class of compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] The unique structural combination of an aromatic amine and a cyclic sulfonamide (sultam) imparts distinct electronic and conformational properties. Quantum chemical calculations serve as a powerful, non-invasive tool to explore these molecular characteristics, offering predictive insights that can guide experimental design and accelerate the discovery of novel therapeutic agents and materials.

Part 1: The Foundation - A Rigorous Computational Protocol

The reliability of any computational study hinges on a well-defined and scientifically sound protocol. The selection of theoretical methods and basis sets is a critical decision that balances computational cost with the desired accuracy for the properties under investigation.

Geometry Optimization: Defining the Molecular Landscape

The initial and most crucial step is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that identifies the minimum energy conformation on the potential energy surface.

Experimental Protocol: Geometry Optimization

  • Initial Structure Generation: Construct the 3D model of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline using molecular building software like Avogadro or GaussView.

  • Method Selection:

    • Theory: Density Functional Theory (DFT) is the recommended approach, offering a favorable balance of accuracy and computational efficiency for organic molecules. The B3LYP hybrid functional is a well-established and widely used choice.[3]

    • Basis Set: The 6-311++G(d,p) basis set is advised. This set includes diffuse functions (++) for an accurate description of lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron distribution.

  • Software Implementation: Employ a reputable quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

  • Execution: Perform the geometry optimization. To simulate a more realistic environment, an implicit solvent model like the Polarizable Continuum Model (PCM) can be incorporated.

  • Verification of Minimum: A subsequent frequency calculation is essential to confirm that the optimized structure represents a true energy minimum. The absence of imaginary frequencies indicates a stable conformation.

Justification of Method Selection:

The B3LYP/6-311++G(d,p) level of theory has a proven track record for accurately predicting the geometries of a wide array of organic molecules.[3] The inclusion of diffuse and polarization functions is particularly important for correctly modeling the electronic environment of the sulfonamide group and the aromatic system.

Workflow for Geometry Optimization and Validation

G A 1. Build Initial 3D Structure (e.g., Avogadro) B 2. Select DFT Method & Basis Set (B3LYP/6-311++G(d,p)) A->B C 3. Perform Geometry Optimization (e.g., Gaussian, ORCA) B->C D 4. Frequency Calculation C->D E 5. Verify No Imaginary Frequencies D->E F Optimized Minimum Energy Structure E->F

Caption: A streamlined workflow for obtaining a validated, optimized molecular geometry.

Part 2: Exploring the Electronic Frontier

With an optimized geometry, the next step is to investigate the electronic properties that dictate the molecule's reactivity and spectroscopic behavior.

Frontier Molecular Orbitals (FMOs): The HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity.[4][5]

Experimental Protocol: FMO Analysis

  • Input: Utilize the optimized geometry from the previous step.

  • Calculation: A single-point energy calculation at the B3LYP/6-311++G(d,p) level of theory is performed.

  • Output and Analysis: Extract the energies of the HOMO and LUMO. A smaller HOMO-LUMO gap generally suggests higher reactivity.[6] Visualizing the 3D plots of these orbitals reveals their spatial distribution, indicating the most probable sites for electrophilic and nucleophilic interactions.[5]

Data Presentation: Frontier Molecular Orbital Energies

ParameterEnergy (eV)
HOMOCalculated Value
LUMOCalculated Value
HOMO-LUMO GapCalculated Value
Note: These are placeholder values to be replaced with actual computational results.
Molecular Electrostatic Potential (MEP): A Map of Reactivity

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction with other chemical species.[7][8] It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive sites.[7][9][10]

Experimental Protocol: MEP Analysis

  • Input: The optimized molecular geometry.

  • Calculation: The MEP surface is generated during a single-point energy calculation.

  • Visualization: The MEP surface is color-coded to represent different potential values. Red areas indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. Blue regions correspond to positive electrostatic potential (electron-poor) and are prone to nucleophilic attack. Green areas represent neutral potential.[11]

Logical Relationship of MEP to Reactivity

G cluster_0 Molecular Electrostatic Potential (MEP) Map cluster_1 Predicted Reactivity A Red Regions (Negative Potential) D Sites for Electrophilic Attack A->D Indicates B Blue Regions (Positive Potential) E Sites for Nucleophilic Attack B->E Indicates C Green Regions (Neutral Potential)

Caption: The correlation between MEP color-coding and predicted sites of chemical reactivity.

Natural Bond Orbital (NBO) Analysis: Delving into Intramolecular Interactions

NBO analysis provides a detailed description of the bonding and electronic structure within a molecule.[12][13][14] It allows for the quantification of charge transfer between atoms and the analysis of hyperconjugative interactions, which are crucial for molecular stability.[15][16]

Experimental Protocol: NBO Analysis

  • Input: The optimized geometry.

  • Calculation: Include the appropriate keyword (e.g., POP=NBO) in the calculation input file.

  • Analysis: Key outputs to examine include:

    • Natural Atomic Charges: To understand the charge distribution on an atom-by-atom basis.

    • Second-Order Perturbation Theory Analysis: This identifies significant donor-acceptor interactions and quantifies their stabilization energies, providing insight into intramolecular charge transfer.[15]

Ensuring Trustworthiness through Self-Validation:

The results from these different electronic structure analyses should be cross-consistent. For example, an atom with a high negative charge in the NBO analysis should reside within a red, electron-rich region of the MEP map. This internal consistency strengthens the validity and trustworthiness of the computational model.

Part 3: Simulating and Validating Spectroscopic Properties

A significant advantage of quantum chemical calculations is the ability to predict spectroscopic properties. These theoretical spectra can be compared with experimental data to validate the computational model.

Vibrational Spectroscopy (IR and Raman)

Frequency calculations not only confirm a minimum energy structure but also yield the vibrational frequencies and intensities that constitute the molecule's theoretical IR and Raman spectra.

Experimental Protocol: Vibrational Analysis

  • Input: The optimized geometry.

  • Calculation: A frequency calculation at the B3LYP/6-311++G(d,p) level of theory.

  • Post-processing: It is a standard and necessary practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors. For the B3LYP functional, this factor is typically in the range of 0.96-0.98.

  • Analysis: The scaled theoretical frequencies can then be compared with experimental IR and Raman spectra to assign vibrational modes.[17]

Electronic Spectroscopy (UV-Vis)

Time-Dependent DFT (TD-DFT) is a powerful method for predicting the electronic transitions that give rise to the UV-Vis absorption spectrum.[18][19]

Experimental Protocol: UV-Vis Spectrum Simulation

  • Input: The optimized geometry.

  • Calculation: A TD-DFT calculation is performed at the same level of theory.[20]

  • Analysis: The output provides the excitation energies (which can be converted to wavelengths) and oscillator strengths (which relate to the intensity of absorption). These calculated values can then be compared to an experimental UV-Vis spectrum.[21][22]

Data Presentation: Simulated Spectroscopic Data

Spectroscopic TechniqueKey Predicted Parameters
IRVibrational Frequencies (cm⁻¹), Intensities (km/mol)
RamanRaman Activities (Å⁴/amu)
UV-VisExcitation Wavelengths (nm), Oscillator Strengths
Note: This table is designed to be populated with the quantitative results from the respective calculations.

Conclusion: Translating Data into Scientific Insight

This technical guide outlines a comprehensive and rigorous approach to the quantum chemical study of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline. By systematically investigating its geometry, electronic structure, and spectroscopic properties, researchers can gain profound insights into its fundamental chemical nature. These theoretical findings can then be used to rationalize experimental observations, predict the properties of novel derivatives, and ultimately guide the design of new molecules with enhanced therapeutic or material properties. The integration of these computational methods is an indispensable component of modern chemical and pharmaceutical research.

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  • Sarojini, K., et al. (2013). Synthesis, structural, spectroscopic studies, NBO analysis, NLO and HOMO-LUMO of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide with experimental and theoretical approaches. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 108, 159–170. [Link]

  • das Neves, A. M., et al. (2019). Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. Medicinal Chemistry Research, 28(12), 2168–2180. [Link]

  • Nadr, R. B., et al. (2025). 2-Iminothiazolidin-4-one Derivatives: Synthesis, Characterization, and Quantum-Chemical Calculations. ResearchGate. [Link]

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  • Alhawarri, M. B., et al. (2024). ADME profiling, molecular docking, DFT, and MEP analysis reveal cissamaline, cissamanine, and cissamdine from Cissampelos capensis L.f. as potential anti-Alzheimer's agents. RSC Advances, 14(1), 1–17. [Link]

  • CD ComputaBio. (n.d.). Molecular Electrostatic Potential (MEP) Calculation Service. [Link]

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A Technical Guide to the Biological Activity Screening of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Novel Scaffold

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to overcoming existing therapeutic challenges, including drug resistance and off-target effects. The 4-(1,1-dioxido-1,2-thiazinan-2-yl)aniline core, a unique cyclic sulfonamide (sultam), represents a promising, yet underexplored, frontier. The intrinsic chemical properties of the sultam ring, combined with the versatile aniline moiety, suggest a high potential for diverse biological activities. This guide provides a comprehensive framework for the systematic biological screening of derivatives of this scaffold, drawing upon established methodologies for related chemical classes to forge a path for new therapeutic discoveries. We will delve into the rationale behind a targeted screening approach, focusing on anti-inflammatory, anticancer, and antimicrobial activities, providing detailed protocols and a logical workflow for researchers, scientists, and drug development professionals.

The Scientific Rationale: Why Screen This Scaffold?

The 4-(1,1-dioxido-1,2-thiazinan-2-yl)aniline structure is a compelling candidate for biological screening due to the established pharmacological relevance of its constituent parts. Cyclic sulfonamides, or sultams, are known to exhibit a range of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties[1]. The substitution at the nitrogen atom of the sultam ring is a key determinant of its biological target and efficacy[1]. The aniline group provides a readily modifiable handle for creating a diverse chemical library, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.

Our screening strategy will be multi-pronged, focusing on three key areas where related sulfonamide and aniline derivatives have shown significant promise:

  • Anti-inflammatory Activity: A primary target for many sulfonamide-based drugs is the cyclooxygenase (COX) enzyme, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain. The structural motifs within our target scaffold are suggestive of potential COX-2 inhibitory activity.

  • Anticancer Activity: The inhibition of COX-2 is also a validated strategy in cancer therapy, as this enzyme is often overexpressed in tumors and contributes to their growth and proliferation[2]. Furthermore, various heterocyclic compounds containing sulfonamide and aniline moieties have demonstrated direct cytotoxic effects on cancer cell lines.

  • Antimicrobial Activity: The sulfonamide group is a classic pharmacophore in antibacterial agents. Exploring the antimicrobial potential of these novel derivatives is a logical and historically grounded starting point.

Synthesis Strategy: Building the Chemical Library

A robust screening campaign begins with a well-designed and efficiently synthesized chemical library. While specific literature on the synthesis of 4-(1,1-dioxido-1,2-thiazinan-2-yl)aniline is not abundant, a plausible synthetic route can be extrapolated from established methods for related 1,2-thiazine derivatives. A proposed general synthetic scheme is outlined below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction1 Step 1: Ring Opening and Sulfonamide Formation cluster_intermediate Intermediate cluster_reaction2 Step 2: Cyclization cluster_product Final Product butanesultone 1,4-Butanesultone reaction1 Reaction with Aniline Derivative butanesultone->reaction1 aniline Substituted Anilines aniline->reaction1 intermediate N-Aryl-4-hydroxybutane-1-sulfonamide reaction1->intermediate reaction2 Mitsunobu Reaction or Thionyl Chloride/Base intermediate->reaction2 product 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline Derivative reaction2->product

Caption: Proposed synthetic workflow for 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline derivatives.

Experimental Protocol: General Synthesis
  • Step 1: N-Aryl-4-hydroxybutane-1-sulfonamide Formation:

    • To a solution of a substituted aniline (1.0 eq.) in a suitable solvent (e.g., toluene or DMF), add 1,4-butanesultone (1.1 eq.).

    • The reaction mixture is heated to reflux for 4-6 hours, with progress monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield the intermediate N-aryl-4-hydroxybutane-1-sulfonamide.

  • Step 2: Cyclization to form the 1,2-Thiazinane 1,1-Dioxide Ring:

    • Method A (Mitsunobu Reaction): To a solution of the intermediate from Step 1 (1.0 eq.), triphenylphosphine (1.5 eq.), and a suitable solvent (e.g., THF) at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise. The reaction is stirred at room temperature overnight. The solvent is then evaporated, and the product is purified by column chromatography.

    • Method B (Thionyl Chloride/Base): The intermediate alcohol is first converted to the corresponding chloride by reacting with thionyl chloride. The resulting chloro-sulfonamide is then treated with a non-nucleophilic base (e.g., sodium hydride) in an anhydrous solvent (e.g., THF) to induce intramolecular cyclization.

Tiered Biological Screening Workflow

A tiered approach to biological screening is recommended to efficiently identify promising candidates and conserve resources. This involves progressing from broad, high-throughput primary assays to more specific and complex secondary and in-cell assays.

Screening_Workflow cluster_library Compound Library cluster_primary Tier 1: Primary Screening (High-Throughput) cluster_secondary Tier 2: Secondary Screening & Hit Validation cluster_tertiary Tier 3: In-depth Mechanistic Studies library 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline Derivatives cox_inhibition COX-1/COX-2 Inhibition Assay (Fluorometric/Colorimetric) library->cox_inhibition Anti-inflammatory cancer_cytotoxicity Anticancer Cytotoxicity Screen (e.g., MTT Assay on NCI-60 panel) library->cancer_cytotoxicity Anticancer antimicrobial_disc Antimicrobial Disc Diffusion Assay (Gram-positive & Gram-negative bacteria) library->antimicrobial_disc Antimicrobial ic50_determination IC50 Determination for Active Hits cox_inhibition->ic50_determination selectivity_profiling COX-2 Selectivity Profiling cox_inhibition->selectivity_profiling cancer_cytotoxicity->ic50_determination cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) cancer_cytotoxicity->cell_cycle_analysis apoptosis_assay Apoptosis Assay (e.g., Annexin V) cancer_cytotoxicity->apoptosis_assay mic_determination Minimum Inhibitory Concentration (MIC) Assay antimicrobial_disc->mic_determination in_vivo_models In Vivo Animal Models (e.g., Carrageenan-induced paw edema, Tumor xenograft models) ic50_determination->in_vivo_models selectivity_profiling->in_vivo_models mic_determination->in_vivo_models target_engagement Target Engagement & Biomarker Analysis cell_cycle_analysis->target_engagement apoptosis_assay->target_engagement

Caption: A tiered workflow for the biological screening of the target derivatives.

Detailed Protocols for Primary Screening

Anti-inflammatory Activity: COX-1/COX-2 Inhibition Assay

The primary assessment of anti-inflammatory potential will be through the in vitro inhibition of cyclooxygenase enzymes. A fluorometric or colorimetric inhibitor screening assay is recommended for its high-throughput compatibility.

This protocol is adapted from commercially available kits (e.g., from Cayman Chemical or Abcam)[2][3][4].

  • Reagent Preparation:

    • Reconstitute human recombinant COX-1 and COX-2 enzymes in the provided assay buffer. Keep on ice during use.

    • Prepare a stock solution of the test compounds in DMSO.

    • Prepare the arachidonic acid substrate solution as per the kit instructions, typically involving dilution in an appropriate buffer.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of COX Assay Buffer to the "Enzyme Control" wells.

    • Add 10 µL of the test compound dilutions (in assay buffer) to the "Sample" wells.

    • Add 10 µL of a known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) to the "Inhibitor Control" wells.

    • Prepare a Reaction Mix containing COX Assay Buffer, Heme, and a fluorescent probe. Add 80 µL of this mix to each well.

    • Initiate the reaction by adding 10 µL of the reconstituted enzyme (COX-1 or COX-2) to all wells.

    • Incubate at 37°C for 10-15 minutes.

    • Start the enzymatic reaction by adding 10 µL of the arachidonic acid solution to all wells.

    • Immediately begin reading the fluorescence intensity (Excitation/Emission = 535/587 nm) at 1-minute intervals for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each test compound relative to the enzyme control.

    • Compounds showing significant inhibition (e.g., >50%) will be selected for IC50 determination in secondary screening.

Anticancer Activity: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is a standard primary screen for anticancer compounds. It is recommended to screen against a panel of diverse cancer cell lines, such as the NCI-60 panel, to identify broad-spectrum activity or cell-line specific effects.

  • Cell Culture:

    • Culture the selected cancer cell lines in their respective recommended media supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the GI50 (Growth Inhibition 50) or IC50 (Inhibitory Concentration 50) values for active compounds.

Antimicrobial Activity: Disc Diffusion Assay

The disc diffusion method is a simple and effective primary screening technique to assess the antimicrobial activity of compounds against a range of bacterial and fungal strains.

  • Microorganism Preparation:

    • Prepare fresh overnight cultures of the test bacteria (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) in a suitable broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

  • Assay Procedure:

    • Evenly swab the surface of Mueller-Hinton agar plates with the prepared bacterial suspension.

    • Impregnate sterile paper discs (6 mm diameter) with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

    • Place the impregnated discs onto the surface of the agar plates. Include a solvent control disc and a positive control disc with a standard antibiotic (e.g., Ciprofloxacin).

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Measure the diameter of the zone of inhibition (in mm) around each disc.

    • A significant zone of inhibition indicates antimicrobial activity, and these compounds should be further evaluated in secondary screening to determine their Minimum Inhibitory Concentration (MIC).

Data Interpretation and Hit Prioritization

The primary screening will generate a large dataset. The prioritization of "hits" for further investigation should be based on a multi-parameter analysis:

ActivityPrimary MetricHit Criteria
Anti-inflammatory % Inhibition of COX-1/COX-2 at a single concentration>50% inhibition of COX-2, with lower inhibition of COX-1 (for selectivity)
Anticancer GI50 or IC50 values against cell linesGI50 < 10 µM in at least one cell line
Antimicrobial Zone of Inhibition (mm)Zone diameter ≥ 10 mm

Compounds that meet these criteria in one or more of the primary assays should be advanced to Tier 2 screening for more detailed characterization, including dose-response curves to determine precise IC50 and MIC values, and further mechanistic studies to elucidate their mode of action.

Conclusion: A Roadmap to Discovery

The 4-(1,1-dioxido-1,2-thiazinan-2-yl)aniline scaffold holds considerable potential for the development of novel therapeutic agents. This guide provides a structured and scientifically-grounded framework for the systematic biological evaluation of its derivatives. By employing a tiered screening approach, researchers can efficiently identify and characterize compounds with promising anti-inflammatory, anticancer, and antimicrobial activities. The detailed protocols and logical workflow presented herein are intended to serve as a robust starting point for unlocking the therapeutic potential of this exciting and underexplored class of molecules. The journey from a novel scaffold to a life-changing therapy is long and challenging, but it begins with a rigorous and well-designed screening cascade.

References

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  • Synthesis of New Tricyclic 1,2-Thiazine Derivatives with Anti-Inflammatory Activity. (2021). National Institutes of Health. Retrieved January 28, 2026, from [Link]

  • Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. (2024). National Institutes of Health. Retrieved January 28, 2026, from [Link]

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  • Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives. (2015). Natural Sciences Publishing. Retrieved January 28, 2026, from [Link]

  • Synthesis and anticonvulsant activity of some N-phenyl-2-phtalimidoethanesulfonamide derivatives. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. (2023). National Institutes of Health. Retrieved January 28, 2026, from [Link]

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"in silico prediction of ADMET properties for 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for the In Silico Prediction of ADMET Properties for 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline

Abstract

The early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a cornerstone of modern drug discovery, significantly reducing late-stage attrition and development costs.[1][2] In silico computational models offer a rapid, cost-effective, and high-throughput alternative to traditional experimental screening, enabling the early identification and optimization of drug candidates.[3][4] This guide provides a comprehensive, technically-grounded workflow for the in silico prediction of the ADMET profile of a novel chemical entity, 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline. We will dissect the molecule's fundamental physicochemical properties, predict its pharmacokinetic behavior, and forecast potential toxicity liabilities. The methodologies detailed herein emphasize not just the predictive steps but the scientific rationale behind them, providing a self-validating framework for researchers and drug development professionals.

Introduction: The Imperative of Early ADMET Assessment

The journey from a hit compound to a marketed drug is fraught with failure, with a significant portion of candidates failing in clinical trials due to poor pharmacokinetics or unforeseen toxicity.[5] The "fail early, fail cheap" paradigm has therefore become a guiding principle in pharmaceutical research.[3] By computationally modeling ADMET properties before a compound is even synthesized, research efforts can be focused on molecules with the highest probability of success, optimizing key properties like oral bioavailability and safety in parallel with efficacy.[2][6]

This guide uses 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline as a case study. As a novel entity, no experimental data is publicly available, making it an ideal candidate for a ground-up in silico evaluation.

Compound Under Investigation:

  • Name: 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline

  • Assumed Structure: Based on the IUPAC name, the canonical SMILES (Simplified Molecular Input Line Entry System) string is determined to be O=S1(N(CCCC1)c2ccc(N)cc2)=O. This structure, consisting of an aniline core linked to a cyclic sulfamide (a sultam), will be the input for all subsequent predictive models.

Foundational Analysis: Physicochemical Properties and Drug-Likeness

Before delving into complex pharmacokinetic predictions, we must first characterize the molecule's fundamental physicochemical properties. These properties are the primary determinants of a drug's behavior and are foundational to many ADMET models.

The Causality of Physicochemical Descriptors

Key descriptors provide a window into a molecule's future behavior. For instance, lipophilicity (expressed as LogP) governs the trade-off between aqueous solubility and membrane permeability.[1] Topological Polar Surface Area (TPSA) is a strong indicator of a molecule's ability to cross biological membranes, including the intestinal wall and the blood-brain barrier. Molecular Weight (MW) influences diffusion and overall "bulk."

Drug-Likeness Evaluation: Lipinski's Rule of Five

Lipinski's Rule of Five (Ro5) is a widely adopted heuristic for estimating the "drug-likeness" of a compound for oral administration.[7][8] It is not a strict law but a guideline based on the observation that the majority of successful oral drugs are relatively small and moderately lipophilic.[9][10] The rules predict that poor absorption or permeation is more likely if a compound violates two or more of these criteria:

  • Molecular Weight (MW) ≤ 500 Daltons

  • LogP (an octanol-water partition coefficient) ≤ 5

  • Hydrogen Bond Donors (HBD) ≤ 5

  • Hydrogen Bond Acceptors (HBA) ≤ 10

Predicted Physicochemical Properties

The following properties were predicted using the SwissADME web server, a robust and widely cited tool for in silico analysis.[11]

PropertyPredicted ValueInterpretation & Significance
Molecular Formula C₁₀H₁₄N₂O₂SProvides the elemental composition.
Molecular Weight 226.30 g/mol Well within the Ro5 limit (<500), suggesting good potential for diffusion and absorption.
LogP (Consensus) 1.35Indicates moderate lipophilicity, balancing solubility and permeability. Complies with Ro5 (<5).
TPSA 69.95 ŲSuggests good intestinal absorption and potential for cell membrane permeation.
Aqueous Solubility LogS = -2.10Predicted to be "Soluble." Good solubility is critical for dissolution in the GI tract, a prerequisite for absorption.
Hydrogen Bond Donors 1The single aniline amine group. Complies with Ro5 (≤5).
Hydrogen Bond Acceptors 4The two sulfonyl oxygens, the sultam nitrogen, and the aniline nitrogen. Complies with Ro5 (≤10).

Drug-Likeness Assessment Summary:

RuleParameterValueThresholdCompliance
Lipinski (Ro5)MW226.30≤ 500Yes
LogP1.35≤ 5Yes
HBD1≤ 5Yes
HBA4≤ 10Yes
Overall Violations 0 < 2 Excellent

The In Silico ADMET Workflow: A Step-by-Step Protocol

The following section outlines the experimental protocol for generating the ADMET predictions and the logical workflow used in this analysis.

Overall Predictive Workflow

The process follows a logical funnel, starting from the basic structure and moving to complex biological system predictions. This ensures a comprehensive evaluation where each step informs the next.

ADMET_Workflow cluster_input Step 1: Input cluster_prediction Step 2: In Silico Prediction Engine (e.g., SwissADME, pkCSM) cluster_analysis Step 3: Analysis & Interpretation A Define Chemical Structure (4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline) B Generate SMILES String (O=S1(N(CCCC1)c2ccc(N)cc2)=O) A->B C Physicochemical & Drug-Likeness (LogP, MW, TPSA, Ro5) B->C D Pharmacokinetic (ADME) (Absorption, Distribution, Metabolism, Excretion) C->D E Toxicity Screening (hERG, AMES, DILI) D->E F Tabulate Quantitative Data E->F G Assess Drug Development Potential F->G H Identify Potential Liabilities G->H I Propose In Vitro Validation Studies H->I

Caption: Overall workflow for in silico ADMET prediction.

Protocol for ADMET Profile Generation using SwissADME

This protocol describes a standard procedure using a publicly accessible and validated web tool.

  • Obtain SMILES String: Convert the chemical name or 2D structure of the test compound into a canonical SMILES string. For our compound, this is O=S1(N(CCCC1)c2ccc(N)cc2)=O.

  • Access the Web Server: Navigate to the SwissADME homepage.[11]

  • Input the Molecule: Paste the SMILES string into the input box. Multiple molecules can be processed simultaneously if separated by a new line.

  • Initiate Prediction: Click the "Run" button to start the calculations. The server's algorithms will compute a wide range of molecular descriptors and ADMET properties.

  • Data Collection: Once the computation is complete, the results are displayed on a new page. Systematically collect the data from each section: Physicochemical Properties, Lipophilicity, Water Solubility, Pharmacokinetics, Drug-likeness, and Medicinal Chemistry.

  • Data Interpretation: Analyze the output values against established thresholds and rules (e.g., Lipinski's Rule of Five, blood-brain barrier permeability criteria). This step requires expertise to translate numerical predictions into actionable insights. For example, a prediction of "P-gp substrate: Yes" immediately flags a potential issue with drug efflux, which could reduce bioavailability.

Predicting Pharmacokinetic (ADME) Properties

This section details the predicted journey of the compound through the body.

Absorption

Absorption primarily concerns the compound's ability to enter the bloodstream after oral administration. High intestinal absorption is a key goal for most oral drugs.[2]

ParameterPredicted ValueInterpretation & Rationale
Human Intestinal Absorption (HIA) HighThe model predicts efficient absorption from the gastrointestinal tract. This is consistent with the favorable physicochemical properties (low MW, moderate LogP, good solubility).
Caco-2 Permeability Log Papp = 0.45 cm/sSuggests moderate to good passive permeability across the intestinal epithelium.
P-glycoprotein (P-gp) Substrate NoThe compound is not predicted to be a substrate for P-gp, a major efflux transporter. This is a highly favorable prediction, as it means the drug is less likely to be pumped out of intestinal cells, thus increasing its net absorption.[12]
Distribution

Distribution describes how a drug spreads throughout the various tissues and fluids of the body after absorption.

ParameterPredicted ValueInterpretation & Rationale
Volume of Distribution (VDss) Log VDss = -0.25 L/kgA low VDss is predicted, suggesting the compound will primarily reside in the bloodstream rather than distributing extensively into tissues.[13]
Blood-Brain Barrier (BBB) Permeability NoThe model predicts the compound will not cross the BBB. This is often a desirable trait for non-CNS drugs, as it minimizes the risk of central nervous system side effects. The TPSA of ~70 Ų is in a range where BBB permeation is less likely.
Plasma Protein Binding (PPB) ~75% (Predicted)A moderate level of binding to plasma proteins like albumin is expected. This leaves a significant free fraction (~25%) to engage with its therapeutic target.
Metabolism

Metabolism is the biochemical transformation of a drug by the body, primarily by the Cytochrome P450 (CYP) family of enzymes in the liver.[14] Predicting interactions with these enzymes is crucial for assessing potential drug-drug interactions (DDIs).

Metabolism_Prediction cluster_cyp CYP450 Isoform Interaction Prediction Compound 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline CYP1A2 CYP1A2 Inhibitor: No Compound->CYP1A2 Predicted Interaction CYP2C9 CYP2C9 Inhibitor: No Compound->CYP2C9 Predicted Interaction CYP2C19 CYP2C19 Inhibitor: No Compound->CYP2C19 Predicted Interaction CYP2D6 CYP2D6 Inhibitor: No Compound->CYP2D6 Predicted Interaction CYP3A4 CYP3A4 Inhibitor: No Compound->CYP3A4 Predicted Interaction Result Conclusion: Low Probability of Metabolism-Based DDIs CYP1A2->Result CYP2C9->Result CYP2C19->Result CYP2D6->Result CYP3A4->Result

Caption: Predicted interactions with major CYP450 isoforms.

CYP Inhibition Summary: The compound is predicted to be a non-inhibitor of the five major CYP isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). This is an excellent safety profile, suggesting a low risk of causing drug-drug interactions when co-administered with other medications that are substrates for these enzymes.

Predicted Site of Metabolism (SOM): The most probable sites for Phase I metabolism are predicted to be the aromatic ring of the aniline moiety (hydroxylation) and the aliphatic carbons of the thiazinane ring.

Excretion

Excretion involves the removal of the drug and its metabolites from the body. This is often estimated via total clearance (CL_TOT).

ParameterPredicted ValueInterpretation & Rationale
Total Clearance (CL_TOT) Log CL_TOT = 0.35 ml/min/kgA low clearance rate is predicted. This, combined with the low volume of distribution, may suggest a longer half-life, which could support less frequent dosing regimens.

Toxicity Prediction: Identifying Potential Liabilities

Toxicity prediction is a critical component of the in silico analysis, aiming to flag potential safety issues early.[4] Models for toxicity are often based on large datasets of known toxic compounds and utilize machine learning to identify structural alerts.[15][16]

Toxicity EndpointPredicted ResultSignificance and Scientific Rationale
hERG Inhibition (Cardiotoxicity) NoThe compound is not predicted to be an inhibitor of the hERG potassium channel. hERG inhibition is a major cause of drug-induced cardiac arrhythmias (Torsades de Pointes) and a frequent reason for drug withdrawal.[17] This is a critical positive safety finding.
AMES Mutagenicity (Genotoxicity) NoThe model predicts the compound is non-mutagenic in the Ames test. This suggests a low risk of genotoxicity or carcinogenicity. The aniline moiety can sometimes be a structural alert, but in this context, the model does not flag it as a liability.[16][18]
Drug-Induced Liver Injury (DILI) Low ProbabilityThe compound is not predicted to be a significant risk for hepatotoxicity. DILI is a complex and serious adverse effect, and while in silico models are not definitive, this prediction provides initial reassurance.[17]
Skin Sensitization NoThe model does not predict a risk of causing allergic contact dermatitis.

Synthesis, Discussion, and Self-Validating Insights

Overall ADMET Profile Summary: The in silico analysis of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline paints a highly promising picture for a developmental candidate.

  • Strengths: The molecule possesses excellent drug-like properties, with no violations of Lipinski's rules. It is predicted to have high intestinal absorption and is not a substrate for the P-gp efflux pump, suggesting good oral bioavailability. The metabolic profile is clean, with no predicted inhibition of major CYP450 enzymes, indicating a low potential for drug-drug interactions. Crucially, the initial toxicity screen is clear, with no flags for cardiotoxicity, mutagenicity, or hepatotoxicity.

  • Potential Considerations: The predicted low volume of distribution and low clearance suggest the compound may have a longer half-life. While potentially advantageous for dosing, this would need to be confirmed and monitored in later-stage studies to avoid drug accumulation.

Trustworthiness and Model Limitations: It is imperative to acknowledge that these are computational predictions, not experimental certainties. The accuracy of any in silico model is contingent on the quality of its training data and the applicability domain of its algorithm.[19] The predictions for this molecule are considered reliable because its structure (a common aniline core with an aliphatic heterocyclic system) is well-represented in the chemical space of known drugs used to train these models. However, the ultimate validation must come from experimental data.

Recommendations for Experimental Validation: Based on this in silico profile, the following in vitro assays should be prioritized to validate the key predictions:

  • Solubility: Kinetic or thermodynamic solubility assays in phosphate-buffered saline (PBS).

  • Permeability: A Caco-2 permeability assay to confirm passive diffusion and check for active transport.

  • Metabolic Stability: Incubation with human liver microsomes (HLM) to determine intrinsic clearance.

  • CYP Inhibition: A panel of fluorometric assays against the top five CYP isoforms.

  • Safety: An in vitro hERG patch-clamp assay and an Ames test to confirm the low toxicity predictions.

Conclusion

The comprehensive in silico ADMET evaluation of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline strongly supports its potential as a viable drug candidate. Its predicted profile exhibits many of the hallmarks of a successful oral drug: good absorption, a clean metabolic and safety profile, and favorable physicochemical properties. By leveraging a structured, scientifically-grounded computational workflow, we have rapidly generated a robust ADMET hypothesis, identified key strengths and minor considerations, and established a clear, data-driven path for subsequent experimental validation. This approach exemplifies the power of in silico tools to accelerate drug discovery by enabling more informed and efficient decision-making.

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Sources

Methodological & Application

Application Note: A General Protocol for Evaluating Novel Compounds as Enzyme Inhibitors, Featuring 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline against Carbonic Anhydrase II

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The identification and characterization of enzyme inhibitors are foundational to modern drug discovery.[1][2] This application note provides a comprehensive, field-proven framework for establishing a robust enzyme inhibition assay for a novel chemical entity. We use the compound 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline as a case study. While the specific biological targets of this molecule are not yet fully elucidated, its structural features—notably the cyclic sulfonamide-like moiety—suggest a potential for interaction with enzymes that recognize sulfonamides, such as the carbonic anhydrases (CAs).[3][4] Therefore, this guide details a protocol for assessing its inhibitory activity against a well-characterized isoform, human Carbonic Anhydrase II (hCA II), using a standard colorimetric assay. The principles and methodologies described herein are broadly applicable to other enzymes and inhibitor classes, serving as a trusted guide for researchers in pharmacology and drug development.

Introduction and Scientific Rationale

The 1,2-thiazinane 1,1-dioxide scaffold and related heterocyclic systems, such as thiazolidinones, are recognized as "privileged structures" in medicinal chemistry, demonstrating a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7][8] The specific compound, 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline, contains a cyclic sulfonamide group, a well-known pharmacophore for inhibitors of the zinc-containing metalloenzymes known as carbonic anhydrases (CAs).[3][4]

Human Carbonic Anhydrase II (hCA II) is a ubiquitous and efficient enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. Its inhibition is a therapeutic strategy for conditions like glaucoma and epilepsy.[4] Given the structural analogy, hCA II serves as an excellent and scientifically justified starting point for characterizing the inhibitory potential of our lead compound.

This document outlines the logical progression from initial assay development and optimization to the generation of high-fidelity IC₅₀ data, emphasizing the causality behind each experimental step to ensure a self-validating and reproducible workflow.

Assay Principle: hCA II Esterase Activity

The protocol leverages the esterase activity of hCA II. The enzyme catalyzes the hydrolysis of the substrate p-nitrophenyl acetate (pNPA) into p-nitrophenol (pNP) and acetate. The product, p-nitrophenol, ionizes to the p-nitrophenolate anion in a slightly alkaline buffer (pH 7.5), which is a chromophore that exhibits strong absorbance at 405 nm. The rate of increase in absorbance is directly proportional to the enzyme's activity. An inhibitor will decrease the rate of this reaction.

sub p-Nitrophenyl Acetate (Substrate, Colorless) hca hCA II (Enzyme) sub->hca Binds prod p-Nitrophenolate (Product, Yellow) hca->prod Catalyzes Hydrolysis inh 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline (Inhibitor) inh->hca Inhibits

Caption: Principle of the colorimetric hCA II inhibition assay.

Pre-Assay Validation & Optimization: The Self-Validating System

Before determining inhibitor potency, the assay itself must be validated. This ensures that the results are a true reflection of enzyme-inhibitor interaction and not experimental artifacts. For an enzymatic assay to be suitable for screening competitive inhibitors, the reaction must be run under initial velocity conditions with a substrate concentration at or below the Michaelis-Menten constant (Kₘ).[9]

Key Optimization Steps:

  • Enzyme Concentration: Determine the minimal enzyme concentration that yields a robust, linear increase in signal over a defined time period (e.g., 10-20 minutes). The reaction rate should be proportional to the enzyme concentration used.[10]

  • Substrate Kₘ Determination: Measure the initial reaction velocity at various pNPA concentrations. Plot velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Vₘₐₓ and Kₘ. For this protocol, we will proceed with a pNPA concentration approximately equal to the known Kₘ (~1-2 mM) to ensure sensitivity to competitive inhibitors.

  • DMSO Tolerance: The test compound will be dissolved in DMSO. It is critical to determine the highest concentration of DMSO that does not significantly affect enzyme activity. Typically, this is ≤1% of the final reaction volume.

  • Z'-Factor Calculation: For high-throughput applications, the Z'-factor is a statistical measure of assay quality. A Z' > 0.5 indicates an excellent, robust assay. It is calculated using the means (µ) and standard deviations (σ) of the high (enzyme only, p) and low (no enzyme, n) controls: Z' = 1 - (3σp + 3σn) / |µp - µn|.

Detailed Experimental Protocols

Materials and Reagents
ReagentSupplierCatalog No.Storage
Human Carbonic Anhydrase II (hCA II)Sigma-AldrichC3934-20°C
p-Nitrophenyl Acetate (pNPA)Sigma-AldrichN81304°C
4-(1,1-Dioxido-1,2-thiazinan-2-yl)anilineCustomN/ART, Dry
Tris-HCl Buffer (1M, pH 7.5)Thermo Fisher15567027RT
Dimethyl Sulfoxide (DMSO), AnhydrousSigma-Aldrich276855RT
96-well flat-bottom microplates, clearCorning3596RT
Stock Solution Preparation
  • Assay Buffer: 50 mM Tris-HCl, pH 7.5. Prepare by diluting the 1M stock in ultrapure water.

  • hCA II Enzyme Stock (1 mg/mL): Reconstitute lyophilized enzyme in cold ultrapure water. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Enzyme Working Solution (e.g., 2 µg/mL): On the day of the experiment, dilute the enzyme stock into cold Assay Buffer. Keep on ice. The final concentration should be determined during assay optimization.

  • pNPA Substrate Stock (30 mM): Dissolve 5.43 mg of pNPA in 1 mL of anhydrous acetonitrile or DMSO. This stock is unstable in aqueous solutions and should be prepared fresh.

  • Inhibitor Stock (10 mM): Dissolve 2.26 mg of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline in 1 mL of anhydrous DMSO.

Protocol 1: IC₅₀ Determination

This protocol describes the process of generating a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).

Workflow Diagram:

cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-well plate) cluster_analysis 3. Data Analysis A Prepare Stocks: - Inhibitor (10 mM in DMSO) - Enzyme (Working Conc.) - Substrate (30 mM) B Create Inhibitor Dilution Series (e.g., 100 µM to 0.1 nM in DMSO) A->B C Add 2 µL of Inhibitor/DMSO to wells B->C D Add 178 µL of Enzyme Working Solution C->D E Pre-incubate for 15 min at 25°C D->E F Initiate reaction by adding 20 µL of pNPA Substrate E->F G Read Absorbance at 405 nm (Kinetic mode, every 30s for 15 min) F->G H Calculate Initial Velocity (V₀) (Slope of linear phase, mOD/min) G->H I Calculate % Inhibition for each concentration H->I J Plot % Inhibition vs. [Inhibitor] (Log scale) I->J K Fit data to sigmoidal dose-response curve to determine IC₅₀ J->K

Caption: Experimental workflow for IC₅₀ determination.

Step-by-Step Procedure:

  • Inhibitor Serial Dilution: Prepare a serial dilution of the 10 mM inhibitor stock in DMSO. A common approach is a 10-point, 3-fold dilution series. Remember to include a "DMSO only" control.

  • Plate Layout: Design the plate map carefully. Include wells for:

    • 100% Activity Control (High Control): 2 µL DMSO + 178 µL Enzyme + 20 µL Substrate.

    • 0% Activity Control (Low Control): 2 µL DMSO + 178 µL Assay Buffer (No Enzyme) + 20 µL Substrate.

    • Test Wells: 2 µL of each inhibitor dilution + 178 µL Enzyme + 20 µL Substrate.

    • Run all conditions in triplicate.

  • Assay Execution: a. Add 2 µL of the appropriate inhibitor dilution or DMSO to the wells of a 96-well plate according to your layout. b. Add 178 µL of the hCA II working solution to all wells except the Low Control wells (add 178 µL of Assay Buffer to these). c. Tap the plate gently to mix. Pre-incubate the enzyme and inhibitor for 15 minutes at a constant temperature (e.g., 25°C). This allows the inhibitor to bind to the enzyme before the substrate is introduced.[11] d. Place the plate in a microplate reader set to 25°C and pre-set to read absorbance at 405 nm. e. Initiate the reaction by adding 20 µL of the 30 mM pNPA stock solution to all wells. The final pNPA concentration will be 3 mM in a 200 µL volume. f. Immediately begin kinetic measurements, recording the absorbance at 405 nm every 30 seconds for 15-20 minutes.

Data Analysis & Interpretation

  • Calculate Initial Velocity (V₀): For each well, plot Absorbance vs. Time. Identify the linear portion of the curve (initial velocity) and calculate the slope (mOD/minute).

  • Calculate Percent Inhibition: Use the average velocities (V) for your calculations.

    • % Inhibition = [1 - (V_inhibitor - V_low_control) / (V_high_control - V_low_control)] * 100[12]

  • Determine IC₅₀: Plot % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope). The IC₅₀ is the concentration of inhibitor that produces 50% inhibition.

Hypothetical Data Presentation:

Inhibitor Conc. (nM)Avg. Velocity (mOD/min)% Inhibition
0 (High Control)25.40.0
124.82.4
1022.113.0
3018.527.2
10013.148.4
3007.968.9
10004.283.5
30002.590.2
Calculated IC₅₀ 104.5 nM

Advanced Studies: Mechanism of Action (MOA)

Once an IC₅₀ value is established, further experiments can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). This is typically achieved by measuring the inhibitor's effect on the enzyme's kinetic parameters (Kₘ and Vₘₐₓ). The experiment is run by measuring initial velocities across a matrix of varying substrate and inhibitor concentrations. The data are then globally fitted to different inhibition models or visualized using a Lineweaver-Burk plot to determine the MOA.[11]

Conclusion

This application note provides a robust, validated protocol for assessing the inhibitory activity of the novel compound 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline against hCA II. The foundational steps of assay optimization, detailed execution, and data analysis are presented with clear scientific rationale. This framework is not only specific to the compound and target discussed but also serves as an authoritative guide for researchers to develop and validate inhibition assays for other novel compounds and enzyme systems, thereby accelerating the drug discovery process.

References

  • Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. (2025). Beilstein Journal of Organic Chemistry. [Link]

  • Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual, National Center for Biotechnology Information (US). [Link]

  • Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual, National Center for Biotechnology Information (US). [Link]

  • A DIC Mediated Expeditious Small Library Synthesis and Biological Activity of Thiazolidin-4-one and 1,3-Thiazinan-4-one Derivatives. (2015). ResearchGate. [Link]

  • Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. (2019). ResearchGate. [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). Molecules. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2019). Molecules. [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2024). BellBrook Labs. [Link]

  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. (2013). International Journal of Research in Pharmacy and Chemistry. [Link]

  • Dicyanoanilines as potential and dual inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, characterization, in vitro, in silico, and kinetics studies. (2021). Arabian Journal of Chemistry. [Link]

  • Guidelines for the digestive enzymes inhibition assay. (2020). ResearchGate. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4-THIAZOLIDINONES. (2010). Connect Journals. [Link]

  • Iodine-mediated one-pot intramolecular decarboxylation domino reaction for accessing functionalised 2-(1,3,4-oxadiazol-2-yl)anilines with carbonic anhydrase inhibitory action. (2021). RSC Advances. [Link]

  • Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening. (2022). ResearchGate. [Link]

  • In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. (2024). International Journal of Molecular Sciences. [Link]

  • Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. (2024). Pharmaceuticals. [Link]

  • Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. (2019). Medicinal Chemistry Research. [Link]

  • Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. (2021). Antibiotics. [Link]

  • Derivatives of 4-methyl-1,2,3-benzoxathiazine 2,2-dioxide as selective inhibitors of human carbonic anhydrases IX and XII over the cytosolic isoforms I and II. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2022). Molecules. [Link]

  • (Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamide as carbonic anhydrase inhibitor: exploration of its in vitro and in silico studies. (2025). Chemistry Central Journal. [Link]

Sources

Application Notes and Protocols for the Derivatization of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline for Improved Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline Scaffold

The 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline scaffold is a privileged heterocyclic structure in medicinal chemistry, embodying a unique combination of a sulfonamide-containing thiazinane ring and a reactive aniline moiety. This arrangement offers a compelling starting point for the development of novel therapeutic agents. The thiazinane 1,1-dioxide component, a cyclic sulfonamide, is known to confer a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of the aniline functional group provides a readily accessible handle for chemical modification, allowing for the systematic exploration of the chemical space around this core structure to enhance its potency, selectivity, and pharmacokinetic profile.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline. We will delve into detailed, field-proven protocols for the acylation and sulfonylation of the aniline nitrogen, explain the rationale behind these synthetic choices, and provide methodologies for screening the bioactivity of the resulting derivatives. The overarching goal is to empower researchers to unlock the full therapeutic potential of this promising molecular scaffold.

Synthetic Strategies: A Gateway to Novel Bioactive Molecules

The primary amino group of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline is a nucleophilic center that can readily undergo a variety of chemical transformations. Here, we focus on two robust and versatile derivatization strategies: N-acylation and N-sulfonylation. These reactions are chosen for their reliability, the diversity of commercially available building blocks, and the profound impact these modifications can have on the biological activity of the parent molecule.

I. N-Acylation of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline

N-acylation introduces an acyl group onto the aniline nitrogen, forming an amide bond. This modification can significantly alter the electronic and steric properties of the molecule, influencing its ability to interact with biological targets. For instance, the introduction of different acyl groups can modulate the compound's lipophilicity, hydrogen bonding capacity, and overall shape, which are critical determinants of its bioactivity.

This protocol describes a standard method for the acylation of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline using a representative acyl chloride in the presence of a base to neutralize the HCl byproduct.

Materials:

  • 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Thin-layer chromatography (TLC) apparatus

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5-10 minutes at room temperature. The base acts as an acid scavenger.

  • Acyl Chloride Addition: Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • The use of an anhydrous solvent is crucial to prevent the hydrolysis of the acyl chloride.

  • A slight excess of the acylating agent ensures complete conversion of the starting aniline.

  • The basic work-up with sodium bicarbonate removes any unreacted acyl chloride and the HCl byproduct.

II. N-Sulfonylation of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline

N-sulfonylation introduces a sulfonyl group to the aniline nitrogen, forming a sulfonamide linkage. Sulfonamides are a well-established class of pharmacophores with a wide range of biological activities, including antibacterial, diuretic, and anticancer effects.[1] This derivatization can significantly impact the acidity of the N-H proton and the overall electronic distribution of the molecule.

This protocol outlines a general method for the synthesis of N-sulfonylated derivatives of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline.

Materials:

  • 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, benzenesulfonyl chloride)

  • Anhydrous pyridine or a mixture of DCM and TEA

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • TLC apparatus

Step-by-Step Procedure:

  • Reaction Setup: Dissolve 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline (1.0 eq) in anhydrous pyridine at 0 °C. Pyridine acts as both the solvent and the base.

  • Sulfonyl Chloride Addition: Add the desired sulfonyl chloride (1.1 eq) portion-wise to the stirred solution while maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 4-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Pour the reaction mixture into ice-water and stir until a precipitate forms.

    • Alternatively, dilute the reaction mixture with DCM and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography on silica gel.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Expertise & Experience: The choice between pyridine and a DCM/TEA system often depends on the solubility of the starting materials and the reactivity of the sulfonyl chloride. Pyridine is a stronger base and can accelerate the reaction but can be more difficult to remove during work-up.

Bioactivity Screening: Unveiling the Pharmacological Profile

Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. Here, we provide protocols for two common in vitro assays: an anticancer cell viability assay (MTT assay) and an antimicrobial susceptibility test (broth microdilution).

I. Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[3]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Synthesized derivatives dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium from the DMSO stock solutions. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.[2]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[4] Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

II. Antimicrobial Activity Screening: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[5][6] The MIC is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative, Escherichia coli as a Gram-negative representative)

  • Mueller-Hinton Broth (MHB)[7]

  • Synthesized derivatives dissolved in DMSO

  • Standard antibiotic (e.g., ampicillin, ciprofloxacin)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Step-by-Step Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum from an overnight culture and adjust its turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[7]

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds and the standard antibiotic in MHB in the 96-well plates. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. Include a growth control (MHB with bacteria, no compound) and a sterility control (MHB only).

  • Incubation: Cover the plates and incubate at 37 °C for 18-24 hours.[6]

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[5]

Data Presentation & Structure-Activity Relationship (SAR) Analysis

Systematic derivatization and subsequent bioactivity screening generate a wealth of data that can be used to establish a structure-activity relationship (SAR). SAR studies are crucial for understanding how specific structural modifications influence the biological activity of a compound, guiding the rational design of more potent and selective drug candidates.[8][9][10]

Table 1: Hypothetical Anticancer Activity of N-Acylated Derivatives

Compound IDR-group (Acyl)IC₅₀ (µM) against MCF-7
Parent H> 100
DA-01 Acetyl52.3
DA-02 Benzoyl25.8
DA-03 4-Chlorobenzoyl15.1
DA-04 4-Methoxybenzoyl35.6

Table 2: Hypothetical Antimicrobial Activity of N-Sulfonylated Derivatives

Compound IDR-group (Sulfonyl)MIC (µg/mL) against S. aureus
Parent H> 256
DS-01 Tosyl64
DS-02 Benzenesulfonyl128
DS-03 4-Nitrobenzenesulfonyl32
DS-04 Naphthalenesulfonyl16

SAR Insights (Hypothetical):

  • N-Acylation for Anticancer Activity: The introduction of an acyl group generally enhances anticancer activity compared to the parent aniline. Aromatic acyl groups appear to be more potent than aliphatic ones. Electron-withdrawing substituents on the benzoyl ring (e.g., chloro) further increase activity, while electron-donating groups (e.g., methoxy) have a lesser effect. This suggests that the electronic properties of the acyl moiety play a significant role in the compound's interaction with its biological target.

  • N-Sulfonylation for Antimicrobial Activity: N-sulfonylation confers antimicrobial activity to the scaffold. The nature of the sulfonyl group is critical. The presence of a nitro group on the benzenesulfonyl ring significantly improves potency, likely due to its strong electron-withdrawing nature. Increasing the size and lipophilicity of the aromatic system, as seen with the naphthalenesulfonyl derivative, also leads to enhanced antimicrobial activity, possibly by facilitating membrane penetration.

Visualization of Workflows and Pathways

Visual representations are invaluable tools for understanding complex experimental processes and biological mechanisms. Below are Graphviz diagrams illustrating the general synthetic workflow and a hypothetical signaling pathway that could be targeted by these novel derivatives.

Derivatization_Workflow Start 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline Acylation N-Acylation (Acyl Chloride, Base) Start->Acylation Sulfonylation N-Sulfonylation (Sulfonyl Chloride, Base) Start->Sulfonylation Acyl_Derivatives N-Acyl Derivatives Acylation->Acyl_Derivatives Sulfonyl_Derivatives N-Sulfonyl Derivatives Sulfonylation->Sulfonyl_Derivatives Bioactivity_Screening Bioactivity Screening (Anticancer, Antimicrobial) Acyl_Derivatives->Bioactivity_Screening Sulfonyl_Derivatives->Bioactivity_Screening SAR_Analysis SAR Analysis Bioactivity_Screening->SAR_Analysis

Caption: General workflow for the derivatization and bioactivity evaluation.

Signaling_Pathway cluster_cell Cancer Cell Receptor Growth Factor Receptor Kinase Tyrosine Kinase Receptor->Kinase Activation Signaling_Cascade Signaling Cascade Kinase->Signaling_Cascade Phosphorylation Proliferation Cell Proliferation & Survival Signaling_Cascade->Proliferation Apoptosis Apoptosis Derivative Bioactive Derivative Derivative->Kinase Inhibition Derivative->Apoptosis Induction

Caption: Hypothetical signaling pathway targeted by bioactive derivatives.

Conclusion

The 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline scaffold represents a versatile platform for the discovery of new bioactive compounds. The derivatization strategies outlined in this application note, specifically N-acylation and N-sulfonylation, provide a robust framework for generating diverse chemical libraries. The subsequent bioactivity screening protocols for anticancer and antimicrobial activities enable the identification of lead compounds. Through systematic SAR analysis, the relationship between chemical structure and biological function can be elucidated, paving the way for the rational design of next-generation therapeutics with improved efficacy and safety profiles.

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  • Synthesis and antimicrobial activity of 2‐(4‐(benzo[d]thiazol‐5‐ylsulfonyl) piperazine‐1‐yl)‐N‐substituted acetamide derivatives. J. Heterocycl. Chem.58 , 438-447 (2021). [Link]

  • Synthesis and antimicrobial activity of some new 1,3,4-Thiadiazole derivatives. Molecules16 , 188-203 (2010). [Link]

  • Synthesis and structure-activity relationship studies of derivatives of the dual aromatase-sulfatase inhibitor 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. ChemMedChem8 , 1143–1156 (2013). [Link]

  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules26 , 5898 (2021). [Link]

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The Emerging Potential of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline as a Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Medicinal Chemists

Abstract

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both synthetic tractability and diverse biological activity is perpetual. This document introduces 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline, a scaffold of significant untapped potential. We will explore its structural attributes, propose robust synthetic protocols, and delineate its prospective applications in drug discovery, particularly in the realm of kinase inhibition. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their research endeavors.

Introduction to the Scaffold: A Molecule of Strategic Importance

The 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline scaffold is a unique amalgamation of two key chemical entities: a reactive aniline ring and a cyclic sulfonamide, also known as a sultam. This combination presents a compelling starting point for the design of new therapeutic agents.

  • The Aniline Moiety : The primary amine on the phenyl ring is a versatile chemical handle, allowing for a wide array of synthetic modifications. It can be readily acylated, alkylated, or used in various coupling reactions to introduce diverse pharmacophoric groups. This is particularly relevant in the development of kinase inhibitors, where the aniline nitrogen often forms a crucial hydrogen bond with the hinge region of the kinase ATP-binding site.[1][2]

  • The 1,1-Dioxido-1,2-thiazinane (Sultam) Ring : This six-membered heterocyclic system is a cyclic sulfonamide. The sulfonamide group is a well-established pharmacophore found in numerous approved drugs. The cyclic nature of the sultam ring introduces conformational rigidity, which can be advantageous for optimizing binding to a biological target. Furthermore, the 1,1-dioxido-1,2-thiazinane moiety can be considered a bioisosteric replacement for other functional groups, such as carboxylic acids or linear sulfonamides.[3][4][5] Bioisosteric replacement is a powerful strategy in drug design to modulate physicochemical properties like solubility, lipophilicity, and metabolic stability, thereby enhancing the pharmacokinetic profile of a drug candidate.[4][6]

The strategic combination of these two features in a single molecule makes 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline a scaffold with considerable promise for the generation of novel, patentable, and biologically active compounds.

Synthetic Protocols for the Core Scaffold and its Derivatives

A reliable and scalable synthetic route is paramount for the exploration of a new scaffold. Below, we propose a robust, multi-step synthesis for 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline, followed by a general protocol for its derivatization.

Proposed Synthesis of the Core Scaffold

The synthesis of the target scaffold can be envisioned through a convergent strategy. The following protocol is a proposed route based on established chemical transformations.

A 4-Nitroaniline C N-(4-nitrophenyl)propane-1,3-sulfonamide A->C Pyridine, DCM, 0 °C to rt B 3-Chloropropanesulfonyl chloride B->C D 4-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-nitrobenzene C->D NaH, THF, 0 °C to reflux E 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline (Target Scaffold) D->E H2, Pd/C, EtOH/THF

Caption: Proposed synthetic pathway for 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline.

Step-by-Step Protocol:

  • Synthesis of N-(4-nitrophenyl)propane-1,3-sulfonamide:

    • To a stirred solution of 4-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM) in an ice bath, add pyridine (1.2 eq).

    • Slowly add a solution of 3-chloropropanesulfonyl chloride (1.1 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

  • Intramolecular Cyclization to form the Sultam Ring:

    • To a suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of N-(4-nitrophenyl)propane-1,3-sulfonamide (1.0 eq) in THF dropwise.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

    • Monitor the reaction by TLC. Upon completion, carefully quench the reaction with saturated NH4Cl solution.

    • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na2SO4.

    • Concentrate the organic layer and purify the crude product by column chromatography to obtain 4-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-nitrobenzene.

  • Reduction of the Nitro Group:

    • To a solution of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-nitrobenzene (1.0 eq) in a mixture of ethanol and THF, add 10% Palladium on carbon (0.1 eq).

    • Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 6-8 hours.

    • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite and wash the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to yield the target scaffold, 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline.

General Protocol for Derivatization

The aniline moiety of the core scaffold is the primary point for diversification. A common and highly effective method for this is amide bond formation.

Protocol for Amide Synthesis:

  • To a solution of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline (1.0 eq) and a carboxylic acid of interest (1.1 eq) in anhydrous DMF, add a coupling agent such as HATU (1.2 eq) and a base such as DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated LiCl solution (to remove DMF), saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography or preparative HPLC to obtain the desired amide derivative.

Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

The 4-anilino-heterocycle motif is a cornerstone of many clinically successful kinase inhibitors.[1][2][7] The 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline scaffold is an excellent starting point for the design of novel kinase inhibitors.

Rationale for Targeting Kinases

Protein kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[8] The aniline group of our scaffold can act as a hinge-binding motif, a key interaction for ATP-competitive kinase inhibitors. The sultam-containing part of the scaffold can be directed towards the solvent-exposed region of the ATP-binding pocket, allowing for modifications to improve potency and selectivity.

Proposed Workflow for Kinase Inhibitor Discovery

A Core Scaffold Synthesis B Library Synthesis (Amide Coupling) A->B C Primary Kinase Screen (e.g., EGFR, VEGFR-2) B->C D Hit Identification (e.g., IC50 < 10 µM) C->D E IC50 Determination D->E F SAR Exploration & Lead Optimization E->F F->B G In Vitro Cellular Assays (e.g., Anti-proliferative) F->G H In Vivo Efficacy Studies G->H

Caption: A proposed workflow for the discovery of kinase inhibitors using the novel scaffold.

Protocol for a Generic In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase inhibition.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Prepare a serial dilution of the test compound in kinase buffer.

    • Prepare a solution of the kinase, a europium-labeled anti-tag antibody, and a fluorescently labeled ATP-competitive tracer (kinase tracer) in the kinase buffer.

  • Assay Procedure:

    • Add the test compound solution to the wells of a low-volume 384-well plate.

    • Add the kinase/antibody/tracer mixture to the wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a fluorescence plate reader capable of TR-FRET measurements (excitation at 340 nm, emission at 615 nm and 665 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Plot the TR-FRET ratio against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Hypothetical Screening Results

To illustrate the potential of this scaffold, we present hypothetical screening data for a small library of derivatives against two common cancer-related kinases, EGFR and VEGFR-2.

Compound IDR-group (from R-COOH)EGFR IC50 (µM)VEGFR-2 IC50 (µM)
SCAFF-001 3-chloro-4-fluoro-phenyl0.521.2
SCAFF-002 4-(pyridin-4-yl)phenyl2.10.8
SCAFF-003 3-methoxy-phenyl8.915.4
SCAFF-004 1-methyl-1H-indazol-5-yl0.150.3

Conclusion and Future Directions

The 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline scaffold represents a promising new avenue for medicinal chemistry research. Its synthetic accessibility and the strategic placement of a versatile aniline handle and a bioisosterically relevant sultam ring make it an attractive starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. The protocols and workflows outlined in this document provide a solid foundation for researchers to begin their exploration of this exciting new chemical space. Future work should focus on the synthesis of a diverse library of derivatives and their screening against a broad panel of biological targets to fully elucidate the potential of this scaffold.

References

  • Neves, A. M. das, Berwaldt, G. A., Avila, C. T., Goulart, T. B., Moreira, B. C., Ferreira, T. P., Soares, M. S. P., Pedra, N. S., Spohr, L., de Souza, A. A. A., Spanevello, R. M., & Cunico, W. (2019). Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1549–1558. [Link]

  • Krasavin, M. (2020). Synthesis of 4,4-Disubstituted 1,2-Thiazinane-5-one 1,1-Dioxides via the CSIC Reaction Strategy. ResearchGate. [Link]

  • Zarghi, A., & Arfaei, S. (2011). 1,4-dioxane-fused 4-anilinoquinazoline as inhibitors of epidermal growth factor receptor kinase. PubMed. [Link]

  • Ismail, R. S. M., et al. (2016). Recent advances in 4-aminoquinazoline based scaffold derivatives targeting EGFR kinases as anticancer agents. Future Journal of Pharmaceutical Sciences, 2(1), 9-19. [Link]

  • Yang, T.-H., Hsu, R.-J., Huang, W.-H., & Lee, A.-R. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Molecules, 23(7), 1787. [Link]

  • Liu, Q., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111575. [Link]

  • Patrick, G. L. (2013). An Introduction to Medicinal Chemistry. Oxford University Press.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]

  • Kovalenko, S. I., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[9][10][11]triazino[2,3-c]quinazolines. Pharmaceuticals, 17(11), 1437. [Link]

  • Ukrintermed, T. (2017). The potentially bioisosteric replacement[9][10] from methyl... ResearchGate. [Link]

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Scale-Up Synthesis of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the scale-up synthesis of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline, a key intermediate in the development of various pharmacologically active agents. The described synthetic strategy is a robust and scalable four-step process commencing with readily available starting materials. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of experimental choices, and safety considerations to ensure a successful and reproducible synthesis.

Introduction and Strategic Overview

The 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline moiety is a significant structural motif in medicinal chemistry. The cyclic sulfonamide (sultam) core, particularly the 1,2-thiazinane 1,1-dioxide, imparts unique physicochemical properties that can enhance biological activity and pharmacokinetic profiles of drug candidates. This document outlines a scalable and efficient synthesis, designed for producing multi-gram to kilogram quantities of the target compound.

Our synthetic approach is a linear four-step sequence, prioritizing operational simplicity, high yields, and ease of purification at each stage. The key transformations involve:

  • Protection of the aniline nitrogen: To prevent unwanted side reactions, the amino group of 4-bromoaniline is protected with a tert-butyloxycarbonyl (Boc) group.

  • Sulfonylation: The protected aniline is reacted with 3-chloropropanesulfonyl chloride to form the linear precursor.

  • Intramolecular Cyclization: A base-mediated intramolecular nucleophilic substitution reaction forms the desired 1,2-thiazinane 1,1-dioxide ring.

  • Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions to yield the target aniline.

This strategy has been designed to be robust and scalable, with each step validated for efficiency and reproducibility.

Reaction Schematics and Workflow

Overall Synthetic Scheme

Synthetic_Scheme A 4-Bromoaniline B tert-Butyl N-(4-bromophenyl)carbamate A->B (Boc)2O, Et3N, THF C tert-Butyl N-(4-bromophenyl)-N-(3-chloropropylsulfonyl)carbamate B->C 3-Chloropropanesulfonyl chloride, NaH, DMF D tert-Butyl 4-(1,1-dioxido-1,2-thiazinan-2-yl)phenylcarbamate C->D NaH, DMF E 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline D->E HCl, Dioxane

Caption: Overall four-step synthesis of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline.

Experimental Workflow

G cluster_0 Step 1: Protection cluster_1 Step 2 & 3: Sulfonylation & Cyclization cluster_2 Step 4: Deprotection A Dissolve 4-bromoaniline in THF B Add (Boc)2O and Et3N A->B C Stir at RT B->C D Work-up and Purification C->D E Dissolve Boc-protected aniline in DMF D->E Product from Step 1 F Add NaH E->F G Add 3-chloropropanesulfonyl chloride F->G H Heat to effect cyclization G->H I Work-up and Purification H->I J Dissolve protected product in Dioxane I->J Product from Step 3 K Add HCl solution J->K L Stir at RT K->L M Work-up and Purification L->M N N M->N Final Product

Caption: Experimental workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of tert-Butyl N-(4-bromophenyl)carbamate
  • Rationale: The Boc protection of the aniline nitrogen is crucial to prevent N-sulfonylation in the subsequent step, which would lead to undesired side products. Triethylamine (Et3N) is used as a mild base to neutralize the acid generated during the reaction.

Reagent/SolventMolar Equiv.Quantity (for 100g scale)
4-Bromoaniline1.0100 g
Di-tert-butyl dicarbonate ((Boc)2O)1.1134 g
Triethylamine (Et3N)1.284 mL
Tetrahydrofuran (THF)-1 L

Procedure:

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 4-bromoaniline (100 g, 0.58 mol) and tetrahydrofuran (1 L).

  • Stir the mixture at room temperature until all the 4-bromoaniline has dissolved.

  • Add triethylamine (84 mL, 0.696 mol) to the solution.

  • To the stirred solution, add di-tert-butyl dicarbonate (134 g, 0.61 mol) portion-wise over 30 minutes, maintaining the internal temperature below 30°C.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Dissolve the residue in ethyl acetate (1 L) and wash with 1 M HCl (2 x 500 mL), saturated NaHCO3 solution (2 x 500 mL), and brine (1 x 500 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a mixture of hexane and ethyl acetate to afford tert-butyl N-(4-bromophenyl)carbamate as a white solid.

Step 2 & 3: Synthesis of tert-Butyl 4-(1,1-dioxido-1,2-thiazinan-2-yl)phenylcarbamate
  • Rationale: This one-pot sulfonylation and cyclization is a key step. Sodium hydride (NaH) is a strong base used to deprotonate the carbamate nitrogen, forming a nucleophile that attacks the sulfonyl chloride. The subsequent intramolecular cyclization is also promoted by NaH, which deprotonates the newly formed sulfonamide, facilitating the displacement of the chloride. Dimethylformamide (DMF) is a suitable polar aprotic solvent for this reaction.

Reagent/SolventMolar Equiv.Quantity (for 100g scale)
tert-Butyl N-(4-bromophenyl)carbamate1.0100 g
Sodium Hydride (60% dispersion in oil)2.232.2 g
3-Chloropropanesulfonyl chloride1.168.5 g
Dimethylformamide (DMF)-1 L

Procedure:

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer under a nitrogen atmosphere, add sodium hydride (32.2 g of a 60% dispersion in mineral oil, 0.805 mol) and anhydrous DMF (500 mL).

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve tert-butyl N-(4-bromophenyl)carbamate (100 g, 0.367 mol) in anhydrous DMF (500 mL) and add it dropwise to the NaH suspension over 1 hour, maintaining the temperature below 5°C.

  • After the addition is complete, allow the mixture to stir at 0°C for 30 minutes.

  • Add 3-chloropropanesulfonyl chloride (68.5 g, 0.404 mol) dropwise over 1 hour, keeping the internal temperature below 5°C.

  • After the addition, allow the reaction to warm to room temperature and then heat to 60°C for 4-6 hours to effect cyclization. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to 0°C and cautiously quench by the slow addition of water (100 mL).

  • Pour the mixture into ice-water (2 L) and extract with ethyl acetate (3 x 500 mL).

  • Wash the combined organic layers with water (2 x 500 mL) and brine (1 x 500 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield tert-butyl 4-(1,1-dioxido-1,2-thiazinan-2-yl)phenylcarbamate.

Step 4: Synthesis of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline
  • Rationale: The final step is the removal of the Boc protecting group. This is typically achieved under acidic conditions. A solution of HCl in dioxane is used to provide a strong acidic environment for the deprotection, which proceeds readily at room temperature.[1]

Reagent/SolventMolar Equiv.Quantity (for 100g scale)
tert-Butyl 4-(1,1-dioxido-1,2-thiazinan-2-yl)phenylcarbamate1.0100 g
4 M HCl in Dioxane-500 mL
Dioxane-500 mL

Procedure:

  • To a 2 L round-bottom flask, add tert-butyl 4-(1,1-dioxido-1,2-thiazinan-2-yl)phenylcarbamate (100 g, 0.29 mol) and dioxane (500 mL).

  • To the stirred solution, add 4 M HCl in dioxane (500 mL) at room temperature.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • To the residue, add a saturated solution of NaHCO3 until the pH is basic (pH ~8-9) to neutralize the excess acid.

  • Extract the aqueous layer with ethyl acetate (3 x 500 mL).

  • Wash the combined organic layers with brine (1 x 500 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from ethanol/water to afford 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline as a pure solid.

Safety and Handling Precautions

  • Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce hydrogen gas, which is highly flammable. Handle under an inert atmosphere (nitrogen or argon). All glassware must be thoroughly dried before use.[2]

  • 3-Chloropropanesulfonyl chloride: A corrosive and moisture-sensitive liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]

  • Triethylamine (Et3N) and Dimethylformamide (DMF): Flammable and toxic liquids. Avoid inhalation and skin contact.

  • Hydrochloric Acid (HCl) in Dioxane: A corrosive and toxic solution. Handle with extreme care in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and scalable method for the preparation of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline. The four-step sequence is designed for efficiency and ease of operation, making it suitable for both academic research and industrial drug development settings. The explanations for the experimental choices and the emphasis on safety are intended to empower researchers to successfully implement this synthesis.

References

  • Synthesis of novel 1,2,4-thiadiazinane 1,1-dioxides via three component SuFEx type reaction. (2018). RSC Advances. [Link]

  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. [Link]

  • Sulfamoyl chloride Safety Data Sheet. (2021). Angene Chemical. [Link]

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Troubleshooting & Optimization

"common side products in the synthesis of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline. This document is intended for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this and structurally related compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experimental work effectively.

The synthesis of this molecule, while not exceedingly complex, presents several critical junctures where side reactions can occur, impacting yield and purity. This guide is structured in a question-and-answer format to directly address the common issues you may face.

Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline, and what are the key stages?

A common and logical synthetic approach involves a two-step process. This pathway is often preferred due to the commercial availability of starting materials and the generally reliable nature of the reactions.

  • Step 1: N-Arylation/Cyclization: The first step typically involves the formation of the N-aryl sultam ring. This is achieved by reacting 4-nitroaniline with a suitable four-carbon dielectrophile that facilitates the construction of the 1,2-thiazinane 1,1-dioxide core. A common reagent for this is 1,4-butanediyl dimethanesulfonate (busulfan), which undergoes a double nucleophilic substitution with the aniline nitrogen, followed by cyclization.

  • Step 2: Nitro Group Reduction: The second step is the reduction of the nitro group on the aromatic ring to the corresponding primary amine. This is a standard transformation, but the choice of reducing agent is critical to avoid side reactions and ensure high yield of the final aniline product.

Below is a diagram illustrating this proposed synthetic workflow.

Synthetic_Workflow cluster_step1 Step 1: N-Arylation & Cyclization cluster_step2 Step 2: Nitro Reduction 4-Nitroaniline 4-Nitroaniline Intermediate N-(4-nitrophenyl)-1,2-thiazinane 1,1-dioxide 4-Nitroaniline->Intermediate Base, Solvent (e.g., DMF, K2CO3) Busulfan Busulfan Busulfan->Intermediate Final_Product 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline Intermediate->Final_Product Reducing_Agent Reducing Agent (e.g., H2/Pd-C, SnCl2) Reducing_Agent->Final_Product

Caption: Proposed two-step synthesis of the target compound.

Troubleshooting Guide: Common Side Products & Solutions

This section delves into specific problems you might encounter, identifiable by unexpected spots on a TLC plate or extra peaks in your crude NMR/LC-MS.

Issue 1: Side Products from the Cyclization Step (Step 1)

Question: During the reaction of 4-nitroaniline with busulfan, my TLC/LC-MS shows multiple products other than the desired N-(4-nitrophenyl)-1,2-thiazinane 1,1-dioxide. What are these likely to be?

Answer: The reaction between an amine and a bifunctional alkylating agent like busulfan can lead to several side products. The primary cause is often related to reaction conditions or the stoichiometry of the reactants.

Potential Side Products & Their Causes:

Side Product IDStructure/DescriptionProbable CauseProposed Solution
SP-1 1,4-Bis(4-nitrophenylamino)butane Excess of 4-nitroaniline relative to busulfan, or slow cyclization rate.Use a slight excess of busulfan. Ensure reaction conditions (temperature, base) favor intramolecular cyclization over intermolecular reaction.
SP-2 Tetrahydrofuran (THF) Hydrolysis of busulfan due to moisture in the solvent or reagents.[1]Use anhydrous solvents (e.g., dry DMF) and reagents. Run the reaction under an inert atmosphere (N₂ or Ar).
SP-3 Unreacted Starting Materials Incomplete reaction due to insufficient temperature, reaction time, or inefficient base.Increase reaction temperature (monitor for degradation), extend reaction time, or screen alternative bases (e.g., Cs₂CO₃, NaH).
SP-4 Polymeric Byproducts High concentrations of reactants can favor intermolecular polymerization over intramolecular cyclization.Use high-dilution conditions to favor the formation of the cyclic monomer. Add the reactants slowly to the reaction mixture.

Experimental Protocol: Minimizing Cyclization Side Products

  • Drying: Thoroughly dry all glassware in an oven at 120°C for at least 4 hours. Dry solvents like DMF over molecular sieves.

  • Inert Atmosphere: Assemble the reaction apparatus and purge with dry nitrogen or argon for 15-20 minutes.

  • Reagent Stoichiometry: In a flask under N₂, dissolve 4-nitroaniline (1.0 eq) and a suitable base (e.g., K₂CO₃, 2.5 eq) in anhydrous DMF.

  • Slow Addition: In a separate flask, dissolve busulfan (1.1 eq) in anhydrous DMF. Add this solution dropwise to the heated (e.g., 80-100°C) aniline solution over several hours using a syringe pump.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the point of maximum conversion.

Cyclization_Side_Reactions cluster_main Desired Reaction cluster_side Side Reactions 4-NA 4-Nitroaniline Desired_Product Cyclized Intermediate 4-NA->Desired_Product Intramolecular Cyclization SP1 SP-1: Dimerization (Bis-aniline) 4-NA->SP1 Intermolecular Reaction Busulfan Busulfan Busulfan->Desired_Product Busulfan->SP1 SP2 SP-2: Hydrolysis (THF) Busulfan->SP2 + H2O SP4 SP-4: Polymerization Desired_Product->SP4 High Conc.

Caption: Competing reactions during the cyclization step.

Issue 2: Impurities from the Nitro Reduction Step (Step 2)

Question: After reducing the nitro intermediate, my product is discolored (often orange, red, or brown) and LC-MS analysis shows several impurities with higher molecular weights than my target compound. What's happening?

Answer: The reduction of aromatic nitro compounds is a well-studied but delicate transformation. Incomplete reduction or side reactions between reactive intermediates can lead to a variety of colored impurities.[2]

Potential Side Products & Their Causes:

Side Product IDStructure/DescriptionProbable CauseProposed Solution
SP-5 Nitroso Intermediate Incomplete reduction. Often occurs with milder reducing agents or insufficient reaction time.Increase catalyst loading (for catalytic hydrogenation), add more reducing agent (e.g., SnCl₂, Na₂S₂O₄), or extend the reaction time.
SP-6 Hydroxylamine Intermediate Incomplete reduction. A common intermediate that can be isolated under specific conditions.Ensure complete reduction by monitoring the reaction until the disappearance of all intermediates.
SP-7 Azoxy Compound Condensation reaction between the nitroso and hydroxylamine intermediates.Maintain efficient stirring and ensure a sufficient amount of reducing agent is present to push the reaction to the final amine.
SP-8 Azo Compound Further reduction of the azoxy compound or condensation of the hydroxylamine intermediate.The choice of reducing agent is key. Catalytic hydrogenation (H₂/Pd-C) is often cleaner than metal/acid reductions for avoiding these coupling products.

Experimental Protocol: Clean Reduction of Nitro Group

  • Catalytic Hydrogenation (Preferred Method):

    • Dissolve the nitro intermediate (1.0 eq) in a suitable solvent (e.g., Ethanol, Ethyl Acetate, or THF).

    • Add 5-10 mol% of Palladium on Carbon (10% Pd/C).

    • Purge the reaction vessel with hydrogen gas (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

    • Monitor the reaction by TLC until the starting material is completely consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

  • Purification: The final product can often be purified by recrystallization from a suitable solvent system (e.g., Ethanol/water, Isopropanol) or by column chromatography on silica gel.

Reduction_Side_Products Nitro R-NO2 (Nitro Intermediate) Nitroso R-NO (SP-5) Nitro->Nitroso [H] Hydroxylamine R-NHOH (SP-6) Nitroso->Hydroxylamine [H] Azoxy R-N=N(O)-R (SP-7) Nitroso->Azoxy Condensation Amine R-NH2 (Final Product) Hydroxylamine->Amine [H] Hydroxylamine->Azoxy Azo R-N=N-R (SP-8) Azoxy->Azo [H]

Caption: Pathway of nitro group reduction and formation of common dimeric side products.

Final Product Purification & Characterization

Question: How can I best purify the final product and confirm its identity and purity?

Answer: A multi-step approach is recommended for purification and characterization to ensure the high quality required for drug development professionals.

Purification Strategy:

  • Work-up: After the reaction is complete, perform a standard aqueous work-up to remove inorganic salts and water-soluble impurities.

  • Column Chromatography: If significant impurities remain, purification by flash column chromatography on silica gel is effective. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, can separate the desired product from less polar starting materials and more polar side products.

  • Recrystallization: For final polishing, recrystallization is an excellent technique. Common solvents include ethanol, isopropanol, or ethyl acetate, sometimes with the addition of an anti-solvent like water or hexanes to induce crystallization.

Analytical Characterization:

The purity and identity of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline should be confirmed using a combination of analytical techniques.

TechniqueInformation Obtained
HPLC Provides quantitative purity data (% purity) and retention time (tᵣ).[3]
LC-MS Confirms the molecular weight of the product and helps identify impurities.
¹H and ¹³C NMR Confirms the chemical structure by showing the expected proton and carbon environments and their connectivity.
FT-IR Confirms the presence of key functional groups (e.g., N-H stretch for the amine, S=O stretch for the sulfonyl group).
References
  • Neves, A. M. das, et al. (2019). Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. PubMed Central. Available at: [Link]

  • El-Faham, A., et al. (2020). Chemistry of Substituted Thiazinanes and Their Derivatives. PubMed Central. Available at: [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]

  • Patel, K., et al. (2015). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Sodhi, R. K., & Luthra, P. M. (2022). Clarifying Busulfan Metabolism and Drug Interactions to Support New Therapeutic Drug Monitoring Strategies: A Comprehensive Review. PubMed Central. Available at: [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-(1,1-dioxido-1,2-thiazinan-2-yl)aniline. This resource is designed for researchers, chemists, and drug development professionals encountering challenges in achieving high, reproducible yields for this crucial N-aryl sultam intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.

The synthesis primarily involves the N-arylation of 1,2-thiazinane 1,1-dioxide (a cyclic sulfonamide or γ-sultam) with a suitable 4-aminophenyl synthon. While several methods exist, palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are frequently employed for this transformation.[1][2] This guide focuses on troubleshooting issues commonly encountered during this and related synthetic approaches.

General Synthetic Scheme: Buchwald-Hartwig Amination

The reaction typically involves coupling 1,2-thiazinane 1,1-dioxide with a 4-halogenated aniline derivative (e.g., 4-bromoaniline or 4-chloroaniline) or, more commonly, coupling an N-protected aniline precursor with the sultam. A more direct and convergent approach is the coupling of the sultam with 4-bromoaniline.

Caption: General Buchwald-Hartwig N-Arylation Scheme.

Troubleshooting Guide & FAQs

This section addresses specific experimental issues in a question-and-answer format.

Category 1: Low or No Product Conversion

Question: My reaction has stalled, showing high levels of unreacted 4-bromoaniline and sultam starting materials. What is the primary suspect?

Answer: The most likely culprit is the inactivation or insufficient activity of your palladium catalyst. The active catalytic species is a Pd(0) complex, which must be efficiently generated and maintained throughout the reaction.[3]

Troubleshooting Steps:

  • Catalyst Source and Pre-activation: Modern palladacycle precatalysts (e.g., G3- or G4-type) are often superior to traditional sources like Pd(OAc)₂ because they form the active LPd(0) catalyst more cleanly and efficiently upon exposure to a base.[4] If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂, the reduction to Pd(0) can be inefficient.

    • Recommendation: Switch to a palladacycle precatalyst. Alternatively, implement a pre-activation step by stirring the Pd(II) source, ligand, and base in the solvent for 15-30 minutes before adding the aryl halide and amine.[4]

  • Oxygen and Water Contamination: Oxygen can oxidatively deactivate the Pd(0) catalyst. While many modern catalyst systems have some tolerance, high yields depend on maintaining an inert atmosphere.

    • Recommendation: Ensure your solvent is anhydrous and properly degassed (e.g., via sparging with argon or nitrogen, or freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.

  • Inappropriate Ligand Choice: The ligand is critical for stabilizing the Pd(0) center and facilitating both oxidative addition and reductive elimination. The N-H of the sultam is relatively acidic, which can influence the required ligand properties.

    • Recommendation: For N-arylation of amides and related compounds, bulky, electron-rich biarylphosphine ligands are standard.[2] Good starting points include XPhos , RuPhos , or BrettPhos .[4] If one ligand fails, screening another from this class is a logical step.

Question: I'm using a reliable catalyst system, but the reaction is still sluggish. Could my base be the issue?

Answer: Yes, the choice and quality of the base are critical. The base's primary role is to deprotonate the sultam, forming the nucleophilic nitrogen anion. An inappropriate base can lead to poor reactivity or side reactions.

Base Selection Logic:

  • Strength: A sufficiently strong base is required to deprotonate the 1,2-thiazinane 1,1-dioxide. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are common and effective choices.[4]

  • Solubility & Particle Size: Poorly soluble or clumped bases have reduced surface area, leading to slow and incomplete reactions.

    • Recommendation: Use fresh, high-purity NaOtBu. If clumping is suspected, gently grind the base in a glovebox before use.[4] For substrates with base-sensitive functional groups (not the case here, but a general principle), weaker bases like Cs₂CO₃ or K₃PO₄ can be used, though this often requires higher temperatures and longer reaction times.[4]

ParameterRecommendationRationale
Catalyst G3/G4 Palladacycle PrecatalystEnsures efficient formation of the active Pd(0) species.[4]
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich ligands facilitate the catalytic cycle for N-arylation.[4]
Base Sodium tert-butoxide (NaOtBu)Strong, non-nucleophilic base effectively deprotonates the sultam.
Solvent Toluene, Dioxane, or t-BuOHAprotic solvents with appropriate boiling points. Ensure they are anhydrous.
Temperature 80–110 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate.
Category 2: Side Product Formation

Question: My mass spectrum shows a significant peak corresponding to aniline (hydrodehalogenation of the starting material). How can I prevent this?

Answer: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled. This often occurs when the catalytic cycle is disrupted.

Potential Causes & Solutions:

  • Excessive Temperature or Reaction Time: Prolonged heating after the primary amine has been consumed can promote side reactions.

    • Recommendation: Monitor the reaction closely by TLC or LC-MS. Once the starting amine is consumed, begin the work-up procedure. Consider lowering the reaction temperature by 10-20 °C.[5]

  • Water Contamination: Water can be a proton source for the hydrodehalogenation pathway.

    • Recommendation: Re-verify the anhydrous nature of your solvent and reagents. Ensure the inert gas line is dry.

  • Ligand/Palladium Ratio: An improper ratio can lead to the formation of undesired palladium species that favor side reactions.

    • Recommendation: Maintain a ligand-to-palladium ratio of 1.5:1 to 2:1. This ensures the palladium center remains properly coordinated.

G start Low Yield or Stalled Reaction check_catalyst Is the Catalyst System Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal? start->check_conditions check_materials Are Starting Materials Pure? start->check_materials catalyst_source Use Palladacycle Precatalyst (e.g., XPhos G3) check_catalyst->catalyst_source Inactive Pd(0) inert_atmosphere Ensure Rigorous Inert Atmosphere (Degas Solvent) check_catalyst->inert_atmosphere Oxygen Present base_choice Is the Base Correct? (e.g., NaOtBu) check_conditions->base_choice Wrong Base temp_choice Is Temperature Appropriate? (80-110 °C) check_conditions->temp_choice Incorrect Temp purify_sm Purify Starting Materials (Recrystallize/Distill) check_materials->purify_sm Impurity Detected

Caption: Troubleshooting Decision Tree for Low Yield.

Category 3: Product Purification

Question: I've formed the product, but it is difficult to separate from a dark, baseline material during column chromatography. What is this and how can I remove it?

Answer: The dark, insoluble material is likely residual palladium that has crashed out of solution as palladium black. Improperly quenched or worked-up reactions can make purification challenging.

Optimized Work-up and Purification Protocol:

  • Cooling and Dilution: After the reaction is complete, cool the mixture to room temperature and dilute it with a solvent like ethyl acetate or dichloromethane.

  • Filtration: Filter the diluted mixture through a pad of Celite®. This is a critical step to remove the majority of the insoluble palladium black and spent inorganic salts.[6] Wash the Celite pad thoroughly with more solvent to ensure complete recovery of the product.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water or a mild brine solution. This helps remove any remaining inorganic salts and highly polar impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Chromatography: The resulting crude material should be much cleaner and more amenable to silica gel chromatography. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, is typically effective.

Detailed Experimental Protocol

This protocol provides a robust starting point for optimization.

Materials:

  • 1,2-Thiazinane 1,1-dioxide (1.0 eq)

  • 4-Bromoaniline (1.1 eq)

  • XPhos Pd G3 (0.02 eq, 2 mol%)

  • Sodium tert-butoxide (2.0 eq)

  • Anhydrous Toluene (degassed)

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add 1,2-thiazinane 1,1-dioxide, 4-bromoaniline, XPhos Pd G3, and sodium tert-butoxide.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed toluene via syringe.

  • Place the flask in a preheated oil bath at 100 °C.

  • Stir the reaction vigorously for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (approx. 10 volumes).

  • Filter the suspension through a 1-inch pad of Celite® in a Büchner funnel, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with brine (2x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by silica gel column chromatography to yield the final product.

References

  • Abdel-Magid, A. F. (2015). Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules, 20(7), 12969-13013. [Link]

  • ResearchGate. (2021). Rapid Optimization of a Buchwald-Hartwig Amination using Design of Experiments (DoE). ResearchGate. [Link]

  • Debnath, S., & Mondal, S. (2018). Sultams: Recent Syntheses and Applications. European Journal of Organic Chemistry, 2018(8), 933-956. [Link]

  • International Journal of Research in Pharmacy and Chemistry. (2013). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC. [Link]

  • de Almeida, J. S. F., et al. (2019). Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. Future Medicinal Chemistry, 11(20), 2691-2704. [Link]

  • Bagdi, A. K., et al. (2017). Synthesis of benzannelated sultams by intramolecular Pd-catalyzed arylation of tertiary sulfonamides. Beilstein Journal of Organic Chemistry, 13, 1949-1956. [Link]

  • MDPI. (2021). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. MDPI. [Link]

  • MPharma. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? MPharma. [Link]

  • ResearchGate. (2024). Thiazine: Synthesis and Biological Activity. ResearchGate. [Link]

  • ResearchGate. (2019). Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. ResearchGate. [Link]

  • University of Canterbury. (n.d.). Regioselective synthesis of 1,3-thiazines by sequential 4-oxothiazolidine to 1,2-dithiole to 1,3-thiazine transformations: Role of intramolecular non-bonded S⋅⋅⋅O interactions. University of Canterbury Research Repository. [Link]

  • MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • MDPI. (2020). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]

  • University of Leeds. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Leeds. [Link]

  • MDPI. (2022). Reactions of 4H-1,2,6-Thiadiazine Sulfides. MDPI. [Link]

  • ResearchGate. (2020). Synthesis of 4,4‐Disubstituted 1,2‐Thiazinane‐5‐one 1,1‐Dioxides via the CSIC Reaction Strategy. ResearchGate. [Link]

  • Fustero, S., et al. (2008). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 108(1), 1-64. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Royal Society of Chemistry. (2024). Improved synthesis of antiplasmodial 4-aminoacridines and 4,9-diaminoacridines. RSC Publishing. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • ResearchGate. (2018). Improvement of synthetic method for 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl) piperazin-1-yl)-benzofuran-2-carboxylic acid. ResearchGate. [Link]

  • Britannica. (n.d.). Thiazine. Britannica. [Link]

  • National Institutes of Health. (2022). Enantioselective Chan-Lam S-Arylation of Sulfenamides. PubMed Central. [Link]

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Technical Support Center: Troubleshooting Low Bioactivity of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(1,1-dioxido-1,2-thiazinan-2-yl)aniline derivatives. This guide provides a structured approach to troubleshooting unexpectedly low or inconsistent bioactivity in your experiments. Our methodology is grounded in established scientific principles to ensure a systematic and logical investigation of potential issues.

Section 1: Compound Integrity and Physicochemical Properties

The foundation of any successful biological assay is a well-characterized and stable compound. Issues related to the compound itself are often the primary source of low bioactivity.

Q1: My 4-(1,1-dioxido-1,2-thiazinan-2-yl)aniline derivative shows lower than expected activity. Where do I start my investigation?

A1: The first and most critical step is to verify the identity, purity, and integrity of your compound. Even trace impurities can sometimes lead to misleading biological results.[1] A comprehensive quality control (QC) check is paramount.

Initial Troubleshooting Workflow

start Low Bioactivity Observed purity Verify Compound Purity & Identity (NMR, LC-MS, HRMS) start->purity solubility Assess Solubility in Assay Buffer purity->solubility Purity Confirmed stability Evaluate Compound Stability solubility->stability Sufficient Solubility assay_troubleshooting Proceed to Assay-Specific Troubleshooting stability->assay_troubleshooting Compound Stable start Low Activity in Cell-Based Assay cell_health Check Cell Health and Viability start->cell_health passage_number Verify Cell Passage Number cell_health->passage_number Cells Healthy serum_effects Investigate Serum Protein Binding passage_number->serum_effects Passage Number Optimal incubation_time Optimize Incubation Time serum_effects->incubation_time No Serum Interference detection_method Validate Assay Detection Method incubation_time->detection_method Time Course Optimized

Caption: Decision tree for troubleshooting cell-based assays.

Key Considerations for Cell-Based Assays:

  • Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination (especially mycoplasma). [2]* Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift. [3]* Serum Protein Binding: If your assay medium contains serum, your compound may bind to serum proteins (like albumin), reducing the free concentration available to interact with the target. Consider reducing the serum concentration or using serum-free medium if possible.

  • Incubation Time: The observed activity may be time-dependent. Perform a time-course experiment to determine the optimal incubation time.

  • Assay Endpoint and Detection: Ensure that your assay endpoint is appropriate for the biological question and that the detection method is sensitive and linear within the expected range of responses. [4]

Q6: In my biochemical assay, the positive control works, but my compound is inactive. What should I check?

A6: In a biochemical (e.g., enzyme or receptor binding) assay, inactivity despite a working positive control often points to specific interactions (or lack thereof) between your compound and the assay components.

Troubleshooting Biochemical Assays:

Potential Issue Explanation Troubleshooting Step
Incorrect Target Conformation The purified protein may not be in its native, active conformation.Validate the activity of the protein with a known ligand or substrate.
Cofactor Requirements The assay may be missing a necessary cofactor for either the target's activity or the compound's binding.Review the literature for the target's known cofactor requirements.
Assay Buffer Composition The pH, ionic strength, or presence of detergents in the buffer may be interfering with your compound's ability to bind.Test the compound's activity in a range of buffer conditions.
Promiscuous Inhibition At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes.Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregates.

Section 3: Target Engagement and Mechanism of Action

If both the compound and the assay have been thoroughly vetted, you may need to consider more advanced questions about whether your compound is reaching and interacting with its intended target.

Q7: How can I confirm that my compound is entering the cells and engaging with its intracellular target?

A7: Demonstrating target engagement within a cellular context is a crucial step to confirm that your compound is acting via the intended mechanism. [5][6][7]Several biophysical techniques can be employed to measure this.

Methods for Assessing Cellular Target Engagement:

  • Cellular Thermal Shift Assay (CETSA®): This method assesses the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates. [8]An increase in the melting temperature of the target protein in the presence of your compound indicates direct binding.

  • NanoBRET™ Target Engagement Assay: This is a live-cell assay that uses bioluminescence resonance energy transfer (BRET) to quantify compound binding to a target protein in real-time.

  • Immunofluorescence Microscopy: If you have an antibody specific to your target, you can sometimes observe changes in its subcellular localization upon treatment with your compound.

Workflow for a CETSA Experiment

start Treat Cells with Compound heat Heat Cells to a Range of Temperatures start->heat lyse Lyse Cells heat->lyse separate Separate Soluble and Precipitated Proteins lyse->separate detect Detect Target Protein in Soluble Fraction (e.g., Western Blot) separate->detect analyze Analyze Thermal Shift detect->analyze

Caption: A simplified workflow for a Cellular Thermal Shift Assay (CETSA).

Q8: Is it possible that my compound has a different mechanism of action than I hypothesized?

A8: Yes, this is a common occurrence in drug discovery. The initial hypothesis about a compound's mechanism of action may not always be correct. If you have ruled out technical issues and can confirm target engagement, but the expected downstream biological effect is absent, you may need to consider alternative mechanisms.

Investigating Alternative Mechanisms:

  • Phenotypic Screening: If your compound was identified through a phenotypic screen, consider that it may be acting on a different target than the one you are currently investigating. [9]* Off-Target Effects: Your compound may have off-target effects that are masking or counteracting its on-target activity.

  • Pathway Analysis: Use systems biology approaches to analyze the broader effects of your compound on cellular pathways.

Section 4: Frequently Asked Questions (FAQs)

Q: Could the sulfonamide group in my compound be causing issues? A: The sulfonamide moiety is a common functional group in many drugs. [10][11]While generally well-tolerated in assays, it can sometimes be associated with off-target effects or solubility challenges depending on the overall structure of the molecule. [12][13] Q: My synthesis of the 4-(1,1-dioxido-1,2-thiazinan-2-yl)aniline core was successful, but the final derivatives are inactive. Why? A: The biological activity of a compound is highly dependent on its overall three-dimensional structure and the nature of its substituents. It is possible that the specific derivatives you have synthesized do not have the correct physicochemical properties or structural features to interact with the biological target. Structure-activity relationship (SAR) studies are essential to explore this. [14][15] Q: At what point should I give up on a compound with low bioactivity? A: The decision to abandon a compound or a chemical series is complex and depends on many factors, including the project goals, available resources, and the nature of the observed issues. A systematic troubleshooting process, as outlined in this guide, is essential to make an informed decision. If a compound has persistent issues with purity, solubility, stability, or a lack of target engagement that cannot be easily resolved through chemical modification, it may be time to prioritize other candidates. The high failure rate in drug development underscores the importance of making these decisions early. [16][17][18]

References

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  • Saeed, A., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Taylor & Francis Online. [Link]

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  • Zhang, L., et al. (2014). Solubility experiments of aniline tetramer in different solvents. ResearchGate. [Link]

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  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Selvita. [Link]

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  • European Medicines Agency. (1995). Stability Testing of Biotechnological/Biological Products. EMA. [Link]

  • das Neves, A. M., et al. (2019). Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. PubMed Central. [Link]

  • Centre For Human Specific Research. (2024). The Reality of Drug Discovery and Development. Centre For Human Specific Research. [Link]

  • Zhang, Y., et al. (2024). Key factors influencing small-molecule drug bioavailability. ResearchGate. [Link]

  • das Neves, A. M., et al. (2019). Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. ResearchGate. [Link]

  • Ritter, N. (2021). Stability Testing: Monitoring Biological Product Quality Over Time. BioProcess International. [Link]

  • Unnamed Author. (2022). Why Is Purity Important In Chemistry?. ReAgent. [Link]

  • Grzesiak-Szelik, J., et al. (2022). Factors Influencing the Bioavailability of Organic Molecules to Bacterial Cells—A Mini-Review. MDPI. [Link]

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  • Wagener, J., & Bonke, E. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]

  • Chorobik, P., et al. (2025). Redefining target engagement with new strategies in drug discovery. News-Medical.Net. [Link]

  • Unnamed Author. (n.d.). Emerging Trends in Discovery of Novel Bioactive Compounds of Microbial Origin. CUSABIO. [Link]

  • Unnamed Author. (n.d.). Figure . A few biologically active sulfonamide derivatives. ResearchGate. [Link]

  • Moravek, Inc. (n.d.). The Importance of Purity in Chemistry. Moravek. [Link]

  • Unnamed Author. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers. [Link]

  • Wang, Q., et al. (2012). Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. ResearchGate. [Link]

  • Unnamed Author. (n.d.). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. MDPI. [Link]

  • Domach, M., & Walker, L. M. (2010). Addressing stability of biological drugs. ResearchGate. [Link]

  • CATIE. (n.d.). Why many drugs fail their development pathway. CATIE.ca. [Link]

  • Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. Azure Biosystems. [Link]

  • Unnamed Author. (2021). Structural Comparison of Sulfonamide-Based Derivatives That Can Improve Anti-Coagulation Properties of Metformin. MDPI. [Link]

  • Unnamed Author. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Publishing. [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. [Link]

  • Unnamed Author. (2023). Hunting for compounds with novel mechanisms using cellular high-throughput screening profiles with Grey Chemical Matter. ChemRxiv. [Link]

  • Unnamed Author. (2022). Drug discovery inspired by bioactive small molecules from nature. PMC. [Link]

  • Pelago Bioscience. (n.d.). Target Engagement: A Key Factor in Drug Development Failures. Pelago Bioscience. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. [Link]

  • Unnamed Author. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. Connect Journals. [Link]

  • Gu, Y., et al. (2004). Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin. PubMed. [Link]

  • Unnamed Author. (2025). Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. Beilstein Journals. [Link]

  • Razib, S. M., et al. (2025). Why Drugs Fail in Late Stages of Development: Case Study Analyses from the Last Decade and Recommendations. ResearchGate. [Link]

  • Auld, D. S. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers. [Link]

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Technical Support Center: Stability of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline. This document is intended for researchers, scientists, and drug development professionals to provide insights and solutions for potential stability issues encountered when working with this compound in solution. The information herein is synthesized from established chemical principles of the aniline and sultam moieties, which constitute the core structure of the molecule.

The primary stability concerns for 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline in solution are centered around two key functional groups: the aromatic amine (aniline) and the cyclic sulfonamide (sultam). The aniline group is susceptible to oxidation, while the sultam ring may undergo hydrolysis. This guide will provide a framework for identifying, troubleshooting, and mitigating these potential degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline in solution?

A1: Based on its chemical structure, the two most probable degradation pathways are:

  • Oxidation of the aniline moiety: The electron-rich aniline ring is prone to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities.[1] This can lead to the formation of colored impurities such as nitrobenzene, azoxybenzene, or polymeric species.[2][3]

  • Hydrolysis of the sultam ring: The 1,2-thiazinane-1,1-dioxide (sultam) ring can be susceptible to cleavage through hydrolysis, particularly under acidic or basic conditions.[4][5]

Q2: What are the initial signs of degradation in my solution of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline?

A2: The first indication of degradation is often a visual change in the solution. Oxidation of the aniline group typically results in a color change, with the solution turning yellow, brown, or even dark green or black over time.[1] The appearance of particulate matter or a change in solution clarity could also indicate the formation of insoluble degradation products.

Q3: How should I prepare and store stock solutions of this compound to maximize stability?

A3: To maximize the stability of your stock solutions, consider the following recommendations:

ParameterRecommendationRationale
Solvent Use deoxygenated solvents of high purity (e.g., HPLC grade).Minimizes oxidative degradation.
pH Prepare solutions in a buffered system, ideally close to neutral pH (6-8), unless the experimental conditions require otherwise.The rate of aniline oxidation can be pH-dependent.[1]
Light Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[6]Aromatic amines can be photolabile.[6][7]
Temperature Store stock solutions at low temperatures (-20°C or -80°C).[6]Reduces the rate of chemical degradation.
Atmosphere For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen.Prevents air oxidation of the aniline group.[1]

Q4: Can I anticipate the major degradation products to aid in their analytical identification?

A4: Yes, based on the expected degradation pathways, the following are plausible degradation products:

  • From Oxidation: 4-Nitro- and 4,4'-azoxy- derivatives of the parent compound.

  • From Hydrolysis: Opening of the sultam ring would lead to the corresponding sulfonic acid derivative.

Troubleshooting Guide

This section addresses specific experimental issues, their probable causes, and step-by-step protocols for their resolution.

Issue 1: The solution of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline changes color over a short period.

  • Probable Cause: This is a strong indicator of the oxidation of the aniline functional group.[1] This process can be accelerated by exposure to air, light, or the presence of metal ions.

  • Troubleshooting Workflow:

    G A Color Change Observed B Protect from Light A->B Is the solution exposed to light? C Use Deoxygenated Solvents A->C Is the solvent fresh/deoxygenated? E Add a Chelating Agent (e.g., EDTA) A->E Suspect metal ion contamination F Monitor by UV-Vis or HPLC B->F D Work Under Inert Atmosphere C->D If problem persists D->F E->F G Problem Resolved F->G If color is stable

    Caption: Troubleshooting workflow for color change in solution.

  • Detailed Protocol for Mitigation:

    • Preparation: Prepare solutions using freshly opened, high-purity solvents. If possible, sparge the solvent with an inert gas (argon or nitrogen) for 15-20 minutes before use to remove dissolved oxygen.

    • Handling: Conduct all manipulations in a controlled environment, such as a glove box, to maintain an inert atmosphere. Use amber glass vials to protect the solution from light.[6]

    • Additives: If metal ion catalysis is suspected, consider adding a small amount of a chelating agent like EDTA to the solution.

    • Monitoring: Analyze the solution at initial preparation and after a set time course using HPLC with a UV-Vis detector to quantify the appearance of any new peaks, which would correspond to degradation products.

Issue 2: HPLC analysis shows a decrease in the main peak area over time, with the appearance of new, more polar peaks.

  • Probable Cause: This pattern is suggestive of the hydrolysis of the sultam ring, leading to the formation of a more polar sulfonic acid derivative. β-sultams, a related class of compounds, have been shown to undergo hydrolysis.[4][5]

  • Troubleshooting Workflow:

    G A Peak Area Decrease & New Polar Peaks B Check pH of the Solution A->B C Acidic pH B->C D Basic pH B->D E Neutral pH B->E F Buffer Solution to pH 6-8 C->F D->F G Analyze by LC-MS E->G If degradation still occurs I Problem Mitigated F->I H Confirm Hydrolysis Product G->H

    Caption: Troubleshooting workflow for suspected hydrolysis.

  • Detailed Protocol for Investigation (Forced Degradation Study): A forced degradation study can help confirm the susceptibility of the compound to hydrolysis and identify the resulting degradants.[8][9]

    • Sample Preparation: Prepare solutions of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline (e.g., at 1 mg/mL) in the following solutions:

      • 0.1 M HCl (acidic condition)

      • 0.1 M NaOH (basic condition)

      • Purified Water (neutral condition)

    • Incubation: Incubate these solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). A control sample should be stored at 4°C.

    • Analysis: At various time points, withdraw aliquots, neutralize them if necessary, and analyze by a stability-indicating HPLC method. An increase in a more polar peak in the acidic or basic samples compared to the neutral and control samples would confirm hydrolysis.

    • Identification: The identity of the degradation product can be confirmed by LC-MS analysis, looking for a mass increase of 18 Da (corresponding to the addition of a water molecule).[10]

Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline.

G cluster_0 Degradation Pathways cluster_1 Oxidation cluster_2 Hydrolysis Parent 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline Oxidized_Products Nitro, Azoxy, and Polymeric Derivatives Parent->Oxidized_Products [O], hv, Metal Ions Hydrolysis_Product Ring-Opened Sulfonic Acid Parent->Hydrolysis_Product H+ or OH-

Caption: Potential degradation pathways of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline.

References

  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC - NIH. Available from: [Link]

  • Photochemistry of Aliphatic and Aromatic Amines - ResearchGate. Available from: [Link]

  • Reactivity and Mechanism in the Hydrolysis of β-Sultams | Request PDF - ResearchGate. Available from: [Link]

  • Enhanced oxidation of aniline derivatives by two mutants of cytochrome c peroxidase at tryptophan 51 - ResearchGate. Available from: [Link]

  • Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3 - PubMed. Available from: [Link]

  • Biodegradation pathways of chloroanilines by Acinetobacter baylyi strain GFJ2 - PubMed. Available from: [Link]

  • Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins - PMC. Available from: [Link]

  • Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base | ACS Omega - ACS Publications. Available from: [Link]

  • Enhanced aniline degradation by Desulfatiglans anilini in a synthetic microbial community with the phototrophic purple sulfur bacterium Thiocapsa roseopersicina - PubMed. Available from: [Link]

  • The hydrolytic reactivity of β-sultams - University of Huddersfield Research Portal. Available from: [Link]

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine - MDPI. Available from: [Link]

  • 4-(1,3-Dioxolan-2-yl)aniline - PubChem. Available from: [Link]

  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies - ResearchGate. Available from: [Link]

  • Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food. Available from: [Link]

  • Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One - Research journals. Available from: [Link]

  • Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors - PubMed Central. Available from: [Link]

  • Aniline Electropolymerization on Indium–Tin Oxide Nanofilms with Different Surface Resistivity: A Comprehensive Study - MDPI. Available from: [Link]

  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications - Open Access Journals. Available from: [Link]

  • Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors - ResearchGate. Available from: [Link]

  • [Studies on sultamicillin hydrolysis] - PubMed. Available from: [Link]

  • Integrating Analytical Procedures in Routine Practices of Centralized Antiblastic Compounding Units for Valorization of Residual Compounded Drugs - MDPI. Available from: [Link]

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. Available from: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. Available from: [Link]

  • Biodegradation of sulfametoxydiazine by Alcaligenes aquatillis FA: Performance, degradation pathways, and mechanisms - PubMed. Available from: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]

  • FORCED DEGRADATION STUDY – A NEW APPROACH FOR STRESS TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available from: [Link]

  • 4-(4-Metil-piperidin-1-il)anilina - Chem-Impex. Available from: [Link]

  • NITRILES AS MULTIPURPOSE REAGENTS FOR THE SYNTHESIS OF SULTAMS AND SULTONS (REVIEW ARTICLE) - ChemRxiv. Available from: [Link]

  • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline - Chem-Impex. Available from: [Link]

  • ADVANCED DEGRADATION OF 4-CHLOROANILINE FROM WATER IN UV/TiO 2 /H 2 O 2 SYSTEM - ResearchGate. Available from: [Link]

  • Sulfonamide - Wikipedia. Available from: [Link]

  • HPLC Determination of the Antiseptic Agent Chlorhexidine and its Degradation Products 4-Chloroaniline and 1-Chloro-4-Nitrobenzene in Serum and Urine | Request PDF - ResearchGate. Available from: [Link]

  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY - IJRPC. Available from: [Link]

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"interpreting complex NMR spectra of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline

Welcome to the technical support guide for the structural elucidation of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline. This document provides in-depth troubleshooting advice and frequently asked questions to assist researchers, chemists, and drug development professionals in interpreting the complex one- and two-dimensional NMR spectra of this molecule.

Molecular Structure and Inherent Complexity

4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline is composed of two distinct moieties: a para-substituted aniline ring and a saturated six-membered sultam ring (1,2-thiazinane-1,1-dioxide). This combination presents several challenges for NMR interpretation:

  • Aromatic System: The para-substituted aniline ring gives rise to a classic AA'BB' spin system, which can appear as two complex doublets.

  • Saturated Heterocycle (Sultam Ring): The thiazinane ring contains three methylene (CH₂) groups. Due to the puckered, non-planar conformation of the ring, the geminal protons on each methylene are diastereotopic, meaning they are chemically non-equivalent. This results in complex multiplet patterns with geminal and vicinal couplings.

  • Signal Overlap: The aliphatic region (typically 1.5-4.0 ppm) is often crowded due to the signals from the three methylene groups of the sultam ring, making direct assignment from a 1D ¹H NMR spectrum nearly impossible.

  • Nitrogen Effects: The presence of two nitrogen atoms can lead to quadrupole broadening effects on adjacent protons, although this is often less pronounced for ¹⁴N when it's part of an amide-like structure (sulfonamide).

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shifts for the aromatic protons?

A: The aromatic protons on the para-substituted aniline ring typically appear as a set of two signals, each integrating to 2H.

  • The protons ortho to the amino group (and meta to the sultam nitrogen) are expected to be more shielded, appearing further upfield (lower ppm).

  • The protons meta to the amino group (and ortho to the sultam nitrogen) will be more deshielded, appearing further downfield (higher ppm). The exact chemical shifts will be solvent-dependent, but a typical AA'BB' pattern is expected. For a simple aniline, the aromatic protons appear between 6.6 and 7.2 ppm.[1][2] The electron-withdrawing nature of the sultam group will likely shift these signals slightly downfield.

Q2: Why is the signal for the amine (-NH₂) protons often broad or not visible?

A: The protons of the primary amine group (-NH₂) exhibit several behaviors that can complicate their observation:

  • Quadrupole Broadening: The ¹⁴N nucleus has a quadrupole moment which can cause rapid relaxation of attached protons, leading to signal broadening.

  • Chemical Exchange: These protons can exchange with trace amounts of water (D₂O if used as a solvent) or other acidic protons in the sample. This exchange can be fast on the NMR timescale, leading to signal broadening or even causing the signal to disappear entirely.

  • Solvent Dependence: The chemical shift of NH₂ protons is highly dependent on the solvent, concentration, and temperature due to variations in hydrogen bonding.[3] A D₂O exchange experiment can confirm the identity of the NH₂ peak; upon adding a drop of D₂O to the NMR tube, the NH₂ signal will disappear.

Q3: Why do the methylene protons on the sultam ring appear as complex multiplets and not simple triplets?

A: The six-membered thiazinane ring is not planar. This conformational rigidity makes the two protons on each methylene carbon (geminal protons) diastereotopic. They exist in different chemical environments (e.g., one axial, one equatorial).

  • Chemical Non-equivalence: Diastereotopic protons have different chemical shifts.

  • Complex Coupling: Each proton couples not only to its geminal partner but also to the vicinal protons on adjacent carbons, resulting in complex splitting patterns often described as multiplets of multiplets (e.g., a doublet of triplets, etc.). Simple first-order analysis (the n+1 rule) is often insufficient for these systems.[4]

Troubleshooting and In-Depth Spectral Analysis

This section provides a logical workflow for tackling the common challenges encountered when assigning the NMR spectrum of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline.

Problem 1: Overlapping and Unassignable Signals in the Aliphatic Region (1.5-4.0 ppm)
  • Likely Cause: Severe signal overlap from the three diastereotopic methylene groups (C3, C4, and C5) of the thiazinane ring. The individual multiplet structures are obscured, preventing assignment of connectivity.

  • Solution Workflow: A series of 2D NMR experiments is required to resolve individual signals and establish connectivity.[5][6][7]

    G H1 ¹H NMR COSY ¹H-¹H COSY H1->COSY H-H Connectivity HSQC ¹H-¹³C HSQC H1->HSQC Direct H-C Bonds C13 ¹³C NMR / DEPT C13->HSQC HMBC ¹H-¹³C HMBC HSQC->HMBC Long-Range H-C Bonds

    Caption: Recommended NMR experiment workflow for structural elucidation.

  • Step-by-Step Experimental Guide:

    • Acquire a ¹H-¹H COSY (Correlation Spectroscopy) Spectrum:

      • Purpose: To identify protons that are coupled to each other (typically over two or three bonds). This allows you to trace the connectivity within the sultam ring.[7]

      • Procedure: Run a standard gradient-enhanced COSY (gCOSY) experiment.

      • Interpretation: Look for cross-peaks that connect the complex multiplets in the aliphatic region. You should be able to "walk" along the spin system: a proton at C3 will show a correlation to protons at C4, which in turn will show a correlation to protons at C5. The protons at C6, adjacent to the nitrogen, will correlate with the protons at C5. This establishes the sequence of the methylene groups.

    • Acquire a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) Spectrum:

      • Purpose: To correlate each proton directly to the carbon it is attached to. This is the most reliable way to determine the chemical shift of each carbon in the sultam ring and confirm proton assignments.[8]

      • Procedure: Run a standard sensitivity-enhanced HSQC experiment.

      • Interpretation: Each cross-peak in the HSQC spectrum represents a direct C-H bond. This will resolve the overlapping proton signals into distinct correlations along the carbon axis. You will see separate cross-peaks for each of the six aliphatic protons, correlating to the three distinct aliphatic carbon signals. This experiment definitively separates the signals from the C3, C4, and C5 positions based on their attached carbon chemical shifts.

Problem 2: Unambiguous Assignment of Sultam Ring Carbons (C3, C4, C5, C6)
  • Likely Cause: While HSQC links protons to their carbons, it doesn't definitively assign which carbon is C3, C4, C5, or C6. The chemical shifts may be close, and prediction alone is not sufficient for confirmation.

  • Solution: Use a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment.

    // Nodes for Sultam Ring C6 [label="C6-H₂", fillcolor="#FBBC05", fontcolor="#202124"]; C5 [label="C5-H₂", fillcolor="#F1F3F4", fontcolor="#202124"]; C4 [label="C4-H₂", fillcolor="#F1F3F4", fontcolor="#202124"]; C3 [label="C3-H₂", fillcolor="#F1F3F4", fontcolor="#202124"];

    // Nodes for Aniline Ring Aryl_C_ortho [label="Aryl C (ortho to N)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aryl_H_ortho [label="Aryl H (ortho to N)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aryl_C_ipso [label="Aryl C (ipso)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

    // Edges representing key HMBC correlations Aryl_H_ortho -> C6 [label="²J or ³J", fontcolor="#EA4335"]; C6 -> Aryl_C_ipso [label="²J", fontcolor="#EA4335"]; C6 -> Aryl_C_ortho [label="³J", fontcolor="#EA4335"]; }

    Caption: Key HMBC correlations for assigning the C6 position of the sultam ring.

  • Step-by-Step Experimental Guide:

    • Acquire a ¹H-¹³C HMBC Spectrum:

      • Purpose: To observe correlations between protons and carbons over two to three bonds (and sometimes four). This is crucial for connecting different parts of the molecule.[9]

      • Procedure: Run a standard gHMBC experiment, typically optimized for a long-range coupling constant of 8-10 Hz.

      • Interpretation:

        • Identify C6: The protons on the carbon adjacent to the sultam nitrogen (C6) are key. These protons should show a 2-bond correlation to the ipso-carbon of the aniline ring (the carbon directly attached to the sultam nitrogen) and a 3-bond correlation to the ortho-carbons of the aniline ring. This unequivocally identifies the C6 proton and carbon signals.

        • Assign C3, C4, C5: Once C6 is identified, you can use the COSY data to determine its neighbor, C5. Following the chain, C5 is coupled to C4, and C4 is coupled to C3. The carbon adjacent to the SO₂ group (C3) will likely be the most deshielded among the C3/C4/C5 carbons. The HMBC can confirm this, as the C3 protons may show a long-range correlation to C5.

Data Summary and Expected Values

The following table provides an estimation of the ¹H and ¹³C NMR chemical shifts for 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline. Actual values are highly dependent on the solvent used (e.g., CDCl₃, DMSO-d₆).

PositionAtom TypeExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Key Correlations & Notes
Aniline Ring
C1' (ipso)C-~130-135Attached to sultam N.
C2'/C6'CH~7.0-7.3~125-130Ortho to sultam N. Shows HMBC to C6.
C3'/C5'CH~6.7-6.9~115-120Meta to sultam N, ortho to NH₂.
C4'C-~145-150Attached to NH₂.
NH₂NH₂3.5-5.0 (variable)-Broad singlet, exchanges with D₂O.
Sultam Ring
C3CH₂~3.1-3.4~48-52Adjacent to SO₂ group, expected to be deshielded.
C4CH₂~1.8-2.1~20-25Most shielded methylene group.
C5CH₂~2.2-2.5~30-35
C6CH₂~3.6-3.9~45-50Adjacent to N, expected to be deshielded.

Note: These are generalized predictions based on typical values for aniline and sultam derivatives.[10][11][12] Precise assignment requires the 2D NMR data described above.

References

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  • (n.d.). The NMR interpretations of some heterocyclic compounds which are.... ResearchGate. Available at: [Link]

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  • (n.d.). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education - ACS Publications. Available at: [Link]

  • (n.d.). HSQC and HMBC. Columbia University. Available at: [Link]

  • (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. Available at: [Link]

  • (n.d.). HMBC-1,n-ADEQUATE spectra calculated from HMBC and 1,n-ADEQUATE spectra. PubMed. Available at: [Link]

  • (n.d.). Nitrogen NMR and molecular interations. Indian Academy of Sciences. Available at: [Link]

  • (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

  • (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]

  • (n.d.). Correlation of 15N-chemical shifts of aniline derivatives with their.... ResearchGate. Available at: [Link]

  • (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

  • (n.d.). Synthesis and Characterization of Some Novel Oxazine, Thiazine and Pyrazol Derivatives. Baghdad Science Journal. Available at: [Link]

  • (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • (2018). 15.6a Interpreting NMR Example 1 | Organic Chemistry. YouTube. Available at: [Link]

  • (n.d.). Search Results. Beilstein Journals. Available at: [Link]

  • (2022). Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. MDPI. Available at: [Link]

  • (n.d.). 33S NMR: Recent Advances and Applications. MDPI. Available at: [Link]

  • (n.d.). NMR shifts 1H -general.cdx. Chemistry Connected. Available at: [Link]

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"addressing poor solubility of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline for in vitro assays"

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor solubility of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline in in vitro assays. This document provides in-depth troubleshooting strategies and frequently asked questions to ensure reliable and reproducible experimental outcomes.

Introduction to the Challenge: Understanding the Molecule

4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline belongs to the class of N-aryl sultams, which are cyclic sulfonamides. While the sulfonamide group is a common feature in many marketed drugs, the rigid, cyclic structure of sultams can contribute to poor aqueous solubility.[1] The aniline moiety also influences the compound's physicochemical properties. The combination of these structural features likely results in a molecule with low solubility in aqueous media, a common hurdle in the development of new chemical entities.[2] Poor solubility can lead to a number of downstream issues in in vitro assays, including compound precipitation, inaccurate concentration measurements, and consequently, unreliable data.[3]

This guide will walk you through a systematic approach to address these solubility challenges, from preparing stock solutions to selecting the appropriate solubilization strategy for your specific assay.

Troubleshooting Guide

Problem 1: My compound precipitates out of solution when I dilute my DMSO stock in aqueous buffer or cell culture media.

Cause: This is a classic sign of a poorly soluble compound. Dimethyl sulfoxide (DMSO) is a powerful organic solvent capable of dissolving many nonpolar compounds. However, when the DMSO stock is diluted into an aqueous environment, the compound may crash out as it is no longer in a favorable solvent.

Solutions:

  • Decrease the final concentration of the compound. The simplest solution is often to work at a lower concentration where the compound remains soluble in the final assay buffer.

  • Optimize the DMSO concentration. While high concentrations of DMSO can be toxic to cells, a slightly higher final DMSO concentration (up to 0.5% or 1% for some robust cell lines) may be sufficient to keep your compound in solution.[4] It is crucial to include a vehicle control with the same final DMSO concentration to account for any solvent effects.

  • Employ a serial dilution strategy. Instead of a single large dilution, perform a series of smaller, sequential dilutions. This gradual change in solvent polarity can sometimes prevent precipitation.

  • Consider alternative co-solvents. If DMSO is not effective or causes unacceptable cellular toxicity, other co-solvents like ethanol, methanol, or polyethylene glycol (PEG) could be tested. Always perform a vehicle control for any co-solvent used.

Problem 2: I am observing a low signal-to-noise ratio or high variability in my assay results.

Cause: Poor solubility can lead to an underestimation of the compound's true potency. If the compound is not fully dissolved, the actual concentration in solution is lower than the nominal concentration, leading to a weaker than expected biological response. Precipitation can also interfere with optical measurements in plate-based assays.

Solutions:

  • Visually inspect for precipitation. Before running your assay, visually inspect the assay plate for any signs of precipitation (cloudiness, crystals). Centrifuging the plate and looking for a pellet can also be helpful.

  • Use a solubility-enhancing excipient. Excipients can be used to increase the aqueous solubility of your compound. Common choices include:

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to encapsulate poorly soluble compounds and increase their apparent solubility.[5]

    • Surfactants: Non-ionic surfactants like Tween® 20 or Pluronic® F-68 can be used at low concentrations to aid in solubilization.[3] However, be mindful of their potential to disrupt cell membranes at higher concentrations.

  • Particle Size Reduction. For suspension-based assays, reducing the particle size of the compound can increase its dissolution rate.[2] This can be achieved through techniques like sonication or micronization.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare a stock solution of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline?

A1: Given its presumed low aqueous solubility, the recommended starting point for a stock solution is 100% high-purity, anhydrous DMSO. Aim for a high concentration (e.g., 10-50 mM) to minimize the volume of DMSO added to your assay. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: The tolerance of cell lines to DMSO varies significantly. As a general rule, most cell lines can tolerate up to 0.5% DMSO without significant toxicity. Some robust cell lines may tolerate up to 1%. It is imperative to perform a dose-response curve with DMSO alone on your specific cell line to determine the maximum non-toxic concentration.

Q3: Can I use sonication to help dissolve my compound?

A3: Yes, sonication can be a useful technique to aid in the dissolution of your compound in the initial stock solution (in 100% DMSO). However, be cautious with sonication time and power, as excessive energy can potentially degrade the compound. Use a water bath sonicator and sonicate in short bursts.

Q4: How do I choose between using a cyclodextrin or a surfactant?

A4: The choice depends on your specific assay system.

  • Cyclodextrins are generally well-tolerated by cells and are a good first choice for cell-based assays. They form inclusion complexes with the compound, effectively shielding it from the aqueous environment.

  • Surfactants can be more potent solubilizing agents but also have a higher potential for cellular toxicity. They are often used in biochemical or acellular assays where membrane disruption is not a concern. If used in cell-based assays, it is critical to use them at concentrations below their critical micelle concentration (CMC) and to perform thorough toxicity controls.

Q5: What should I do if none of these strategies work?

A5: If you have exhausted these options, you may need to consider more advanced formulation strategies, such as creating a solid dispersion or a lipid-based formulation.[3] These techniques are more complex and may require specialized equipment and expertise. Collaboration with a formulation scientist is recommended in such cases. It may also be necessary to revisit the chemical structure of the compound to improve its intrinsic solubility through medicinal chemistry efforts.[6]

Data Presentation

Table 1: General Properties of N-Aryl Sultams

PropertyTypical Range/CharacteristicImplication for In Vitro Assays
Molecular Weight200 - 500 Da[7]Generally favorable for cell permeability.
cLogP2 - 4[7]Indicates moderate to high lipophilicity, suggesting poor aqueous solubility.
Topological Polar Surface Area (TPSA)< 140 Ų[7]Favorable for cell membrane permeability.
SolubilityGenerally poor in aqueous solutions.High likelihood of precipitation in assay media.

Table 2: Recommended Starting Concentrations for Solubilizing Excipients

ExcipientTypeRecommended Starting ConcentrationPotential Issues
β-CyclodextrinCyclodextrin1-10 mMCan sometimes extract cholesterol from cell membranes at high concentrations.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Cyclodextrin1-10 mMGenerally considered safer for cells than unmodified β-cyclodextrin.
Tween® 20Non-ionic Surfactant0.01% - 0.1% (v/v)Potential for cell lysis at higher concentrations.
Pluronic® F-68Non-ionic Surfactant0.02% - 0.2% (w/v)Generally well-tolerated by cells.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Accurately weigh out the desired amount of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline.

  • Add the appropriate volume of anhydrous, high-purity DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution for 1-2 minutes to aid dissolution.

  • If necessary, sonicate the vial in a water bath for 5-10 minutes in short bursts.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Determining the Maximum Tolerated DMSO Concentration
  • Seed your cells in a 96-well plate at the desired density.

  • Prepare a serial dilution of DMSO in your cell culture medium, ranging from 2% down to 0.015%.

  • Add the DMSO dilutions to the cells. Include a "no DMSO" control.

  • Incubate the cells for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.

  • Plot cell viability versus DMSO concentration to determine the highest concentration that does not significantly reduce viability.

Visualizations

experimental_workflow start Start: Poorly Soluble 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline prep_stock Prepare 10 mM Stock in 100% DMSO start->prep_stock direct_dilution Direct Dilution into Aqueous Buffer/Media prep_stock->direct_dilution precipitates Precipitation Occurs? direct_dilution->precipitates success Proceed with Assay (with vehicle control) precipitates->success No troubleshoot Troubleshooting Strategies precipitates->troubleshoot Yes lower_conc Lower Final Compound Concentration troubleshoot->lower_conc inc_dmso Increase Final DMSO (within cell tolerance) troubleshoot->inc_dmso excipients Use Solubilizing Excipients (Cyclodextrins, Surfactants) troubleshoot->excipients check_solubility Visually Confirm Solubility lower_conc->check_solubility inc_dmso->check_solubility excipients->check_solubility assay Perform Assay check_solubility->assay assay->success

Caption: Decision tree for solubilizing 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline.

References

  • Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. (n.d.). PubMed Central. Retrieved January 28, 2026, from [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (2021). PubMed Central. Retrieved January 28, 2026, from [Link]

  • Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: Basic approaches and practical applications. (2014). ResearchGate. Retrieved January 28, 2026, from [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society. Retrieved January 28, 2026, from [Link]

  • Selected sultams of high practical significance. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • N-Arylsulfonamidocalix[3]arenes with narrow pH-responsive binding near neutral pH. (n.d.). Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]

  • Aniline replacement in drug-like compounds. (2024). Cresset Group. Retrieved January 28, 2026, from [Link]

  • Synthesis and Functionalization of Cyclic Sulfonimidamides: A Novel Chiral Heterocyclic Carboxylic Acid Bioisostere. (2012). PubMed Central. Retrieved January 28, 2026, from [Link]

  • Sulfonamide. (n.d.). In Wikipedia. Retrieved January 28, 2026, from [Link]

  • Sultam synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]

  • Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]

  • Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. (2015). ACS Publications. Retrieved January 28, 2026, from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved January 28, 2026, from [Link]

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Validation & Comparative

A Comparative Bioactivity Analysis of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline Against Known Carbonic Anhydrase and Cyclooxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the exploration of novel heterocyclic compounds is a cornerstone of identifying new therapeutic agents. The compound 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline presents an intriguing scaffold, integrating a sulfonamide-like moiety with an aniline functional group. While the specific bioactivity of this molecule is not extensively documented, its structural motifs suggest potential interactions with well-established enzyme targets. The cyclic sulfonamide core is a hallmark of carbonic anhydrase inhibitors, while the aniline group is present in a variety of enzyme inhibitors, including some cyclooxygenase (COX) inhibitors.

This guide provides a comparative framework for investigating the potential bioactivity of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline. We will explore its hypothetical inhibitory activity against two critical enzyme families: carbonic anhydrases (CAs) and cyclooxygenases (COXs). This document will serve as a comprehensive resource for researchers, outlining the scientific rationale for this investigation, presenting comparative data of known inhibitors, and providing detailed experimental protocols to facilitate such a study.

Scientific Rationale: Why Carbonic Anhydrase and Cyclooxygenase?

The decision to evaluate 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline against CA and COX inhibitors is rooted in the principles of structure-activity relationships.

  • Carbonic Anhydrase Inhibition: The 1,1-dioxido-1,2-thiazinan group is a cyclic sulfonamide. The sulfonamide moiety is a classic pharmacophore responsible for the high-affinity binding to the zinc ion in the active site of carbonic anhydrases.[1] CAs are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, playing crucial roles in pH regulation, fluid balance, and other physiological processes.[2] Their inhibitors are used to treat glaucoma, epilepsy, and altitude sickness.[1]

  • Cyclooxygenase Inhibition: The aniline substructure is found in several non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenases. COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[3] Selective inhibition of the COX-2 isoform is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.[3]

This dual-pronged investigative approach allows for a comprehensive initial screening of the compound's potential therapeutic applications.

Comparative Analysis of Known Inhibitors

To establish a benchmark for evaluating the potential efficacy of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline, it is essential to compare it against well-characterized inhibitors of both carbonic anhydrase and cyclooxygenase.

Carbonic Anhydrase Inhibitors

The following table summarizes the inhibitory potency (IC50 values) of selected, clinically relevant carbonic anhydrase inhibitors against two major isoforms, CA I and CA II.

CompoundChemical StructureTarget IsoformIC50 (nM)
AcetazolamideN-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamidehCA I~130
hCA II~30
MethazolamideN-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-N-methylacetamidehCA I~20
hCA II~20
Dorzolamide(4S,6S)-4-(ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 1,1-dioxidehCA II~0.8
Brinzolamide(R)-4-(ethylamino)-3,4-dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e][4][5]thiazine-6-sulfonamide 1,1-dioxidehCA II~3.1

Data sourced from multiple publications and databases, specific values may vary depending on assay conditions.[4][6]

Cyclooxygenase (COX) Inhibitors

The table below presents the IC50 values for a selection of non-selective and COX-2 selective inhibitors. The ratio of COX-1/COX-2 IC50 is a critical indicator of selectivity.

CompoundChemical StructureCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-1/COX-2 Ratio
Ibuprofen(RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid~12~800.15
Diclofenac2-[(2,6-dichlorophenyl)amino]phenylacetic acid~0.076~0.0262.9
Celecoxib4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide~82~6.812
Rofecoxib4-(4-methylsulfonylphenyl)-3-phenyl-2(5H)-furanone>100~0.018>5555

Data sourced from multiple publications, specific values may vary depending on assay conditions.[7][8]

Experimental Methodologies: A Blueprint for Bioactivity Screening

To ensure scientific rigor and reproducibility, standardized and validated assays are paramount. The following protocols provide a detailed guide for assessing the inhibitory activity of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline against both carbonic anhydrase and cyclooxygenase.

In Vitro Carbonic Anhydrase Inhibition Assay

This protocol is based on the spectrophotometric measurement of the hydrolysis of p-nitrophenyl acetate (p-NPA) by carbonic anhydrase.[5]

Principle: Carbonic anhydrase catalyzes the hydrolysis of p-NPA to the yellow-colored product p-nitrophenol, which can be quantified by measuring the absorbance at 405 nm. An inhibitor will decrease the rate of this reaction.

Materials and Reagents:

  • Human or bovine erythrocyte carbonic anhydrase (e.g., Sigma-Aldrich)

  • p-Nitrophenyl acetate (p-NPA)

  • Acetazolamide (positive control)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • DMSO

  • 96-well microplates

  • Microplate reader

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of CA in cold Tris-HCl buffer.

    • Prepare a stock solution of p-NPA in DMSO.

    • Prepare serial dilutions of the test compound (4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline) and Acetazolamide in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 158 µL of Tris-HCl buffer to each well.

    • Add 2 µL of the test compound or control inhibitor dilutions to the respective wells. For the uninhibited control, add 2 µL of DMSO.

    • Add 20 µL of the CA working solution to all wells except the blank.

    • Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm in kinetic mode, recording readings every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow for Carbonic Anhydrase Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare CA Solution A3 Add CA Solution P1->A3 P2 Prepare p-NPA Solution A5 Add p-NPA Substrate P2->A5 P3 Prepare Inhibitor Dilutions A2 Add Inhibitor/DMSO P3->A2 A1 Add Buffer to Wells A1->A2 A2->A3 A4 Pre-incubate (15 min) A3->A4 A4->A5 A6 Kinetic Reading (405 nm) A5->A6 D1 Calculate Reaction Rates A6->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 D2->D3 G cluster_CA Carbonic Anhydrase Catalysis cluster_Inhibition Inhibition Mechanism CO2 + H2O CO2 + H2O H2CO3 H2CO3 CO2 + H2O->H2CO3 CA HCO3- + H+ HCO3- + H+ H2CO3->HCO3- + H+ Spontaneous Inhibitor Sulfonamide Inhibitor CA_Active_Site CA Active Site (Zn2+) Inhibitor->CA_Active_Site Binds to Zn2+ Blocked_Reaction Catalysis Inhibited CA_Active_Site->Blocked_Reaction Prevents Substrate Binding

Caption: Simplified mechanism of carbonic anhydrase action and inhibition.

Cyclooxygenase Pathway and Inhibition

COX enzymes convert arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes. These lipid mediators are involved in inflammation, pain, fever, and platelet aggregation. NSAIDs inhibit the cyclooxygenase activity of COX enzymes, thereby reducing the production of these pro-inflammatory molecules.

G cluster_COX COX Pathway cluster_Inflammation Physiological Effects cluster_Inhibition Inhibition Mechanism Arachidonic_Acid Arachidonic_Acid PGG2 PGG2 Arachidonic_Acid->PGG2 COX Enzyme PGH2 PGH2 PGG2->PGH2 Peroxidase Activity Prostaglandins_Thromboxanes Prostaglandins_Thromboxanes PGH2->Prostaglandins_Thromboxanes Isomerases Inflammation_Pain_Fever Inflammation_Pain_Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever NSAID NSAID COX Enzyme COX Enzyme NSAID->COX Enzyme Blocks Active Site Reduced_Prostaglandins Reduced Inflammation COX Enzyme->Reduced_Prostaglandins Inhibition

Caption: The cyclooxygenase pathway and its inhibition by NSAIDs.

Conclusion and Future Directions

This guide provides a foundational framework for the initial bioactivity screening of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline. The structural similarities to known pharmacophores warrant a thorough investigation into its potential as a carbonic anhydrase and/or cyclooxygenase inhibitor. The provided experimental protocols are robust and widely accepted in the field, ensuring that the generated data will be reliable and comparable to existing literature.

Should initial screening reveal significant inhibitory activity against either target, further studies would be warranted. These could include determining the mode of inhibition (e.g., competitive, non-competitive), assessing selectivity against a broader panel of CA or COX isoforms, and eventually, evaluating the compound's efficacy and safety in cellular and in vivo models. The journey from a novel compound to a potential therapeutic agent is long and arduous, but it begins with systematic and well-informed in vitro screening, as outlined in this guide.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1986, Acetazolamide. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2662, Celecoxib. [Link]

  • StatPearls Publishing. (2023). COX Inhibitors. In StatPearls. [Link]

  • Tanaka, Y., et al. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Journal of Pharmacy and Pharmacology, 53(6), 837-843. [Link]

  • Various Authors. (n.d.). ResearchGate. [Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) for 4-(1,1-dioxido-1,2-thiazinan-2-yl)aniline analogs, a promising scaffold in the realm of kinase inhibitor discovery. Drawing upon established principles in medicinal chemistry and data from related compound series, we will explore the nuances of how structural modifications to this core moiety can influence biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the design of novel therapeutics.

Introduction: The Promise of the γ-Sultam Aniline Scaffold

The 4-(1,1-dioxido-1,2-thiazinan-2-yl)aniline core, characterized by a γ-sultam fused to an aniline ring, represents a compelling starting point for the development of targeted therapies. The sultam moiety, a cyclic sulfonamide, is a key structural feature in a variety of biologically active compounds, exhibiting activities ranging from anti-inflammatory to anticancer.[1][2][3] The aniline fragment is also a well-established pharmacophore, particularly in the design of kinase inhibitors, where it often serves as a crucial hydrogen bond donor and acceptor, interacting with the hinge region of the kinase ATP-binding site.

The combination of these two moieties in the 4-(1,1-dioxido-1,2-thiazinan-2-yl)aniline scaffold presents a unique three-dimensional structure with specific electronic properties that can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties. This guide will delve into a hypothetical SAR study to illuminate the path for designing next-generation inhibitors based on this versatile scaffold.

Hypothetical Structure-Activity Relationship (SAR) Analysis

Due to a lack of publicly available, direct comparative studies on a series of 4-(1,1-dioxido-1,2-thiazinan-2-yl)aniline analogs against a specific biological target, we present a hypothetical SAR based on established principles from related kinase inhibitor classes. This analysis is intended to serve as a foundational guide for future research and analog design.

The core scaffold can be dissected into three primary regions for modification:

  • Region A: The Aniline Ring: This region is critical for interaction with the kinase hinge region.

  • Region B: The γ-Sultam Ring: Modifications here can influence solubility, metabolic stability, and overall conformation.

  • Region C: The Linker and Beyond (Hypothetical Extension): While not part of the core, extending from the aniline nitrogen offers a vector for targeting additional pockets within the ATP-binding site.

Below is a Graphviz diagram illustrating these regions of modification.

SAR_regions cluster_A cluster_B cluster_C A Region A (Aniline Ring) scaffold B Region B (γ-Sultam Ring) C Region C (Linker & Beyond) synthesis_workflow start Substituted Aniline step1 Sulfonylation start->step1 intermediate1 N-Aryl-4-chlorobutane- 1-sulfonamide step1->intermediate1 step2 Cyclization (e.g., NaH, DMF) intermediate1->step2 product 4-(1,1-Dioxido-1,2-thiazinan-2-yl) aniline Analog step2->product kinase_assay_workflow start Prepare Reagents: - Kinase - Substrate - ATP - Test Compounds step1 Dispense test compound and kinase into assay plate start->step1 step2 Incubate step1->step2 step3 Initiate reaction by adding substrate/ATP mixture step2->step3 step4 Incubate at room temperature step3->step4 step5 Stop reaction and detect signal (e.g., luminescence) step4->step5 end Calculate IC50 values step5->end

Sources

"in vivo efficacy of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline vs. standard drugs"

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to the Preclinical In Vivo Efficacy of Novel BRAF Inhibitors: 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline vs. Standard of Care

Introduction: The Evolving Landscape of BRAF-Mutant Melanoma Treatment

The discovery of activating mutations in the B-Raf proto-oncogene (BRAF), particularly the V600E substitution, represents a watershed moment in the treatment of metastatic melanoma. This mutation leads to constitutive activation of the mitogen-activated protein kinase (MAPK) signaling pathway, a key driver of cell proliferation and survival. The development of targeted BRAF inhibitors has significantly improved patient outcomes compared to conventional chemotherapy.

This guide provides a comparative analysis of the preclinical in vivo efficacy of a novel investigational compound, 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline (hereafter referred to as "Compound X"), against established first and second-generation BRAF inhibitors, Vemurafenib and Encorafenib. While Compound X is a hypothetical agent for the purposes of this guide, the experimental framework, data interpretation, and comparative logic presented herein provide a robust template for evaluating new chemical entities in this therapeutic space. The primary objective is to assess tumor growth inhibition, tolerability, and overall survival benefit in a validated xenograft model of human melanoma.

Mechanism of Action: Targeting the Constitutively Active MAPK Pathway

The BRAF V600E mutation results in a kinase that is perpetually "on," leading to downstream phosphorylation of MEK and ERK, which in turn promotes uncontrolled cell division and prevents apoptosis. Both standard drugs and the investigational Compound X are designed to selectively bind to the ATP-binding pocket of the mutated BRAF kinase, inhibiting its activity and shutting down this aberrant signaling cascade.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor BRAF BRAF (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Compound_X Compound X (Hypothetical) Compound_X->BRAF Vemurafenib Vemurafenib Vemurafenib->BRAF Encorafenib Encorafenib Encorafenib->BRAF Proliferation Gene Expression (Proliferation, Survival) TF->Proliferation

Caption: The MAPK signaling pathway with the constitutively active BRAF V600E mutation.

Comparative In Vivo Efficacy in a Xenograft Model

The primary assessment of anti-tumor activity was conducted using an A375 human melanoma xenograft model in immunocompromised mice. The A375 cell line is homozygous for the BRAF V600E mutation, making it a standard and highly relevant model for this research.

Experimental Design Synopsis

Female athymic nude mice were subcutaneously inoculated with A375 cells. Once tumors reached a mean volume of approximately 150-200 mm³, animals were randomized into four treatment groups:

  • Vehicle Control: Standard vehicle used for drug formulation.

  • Vemurafenib: 50 mg/kg, administered orally (PO), once daily (QD).

  • Encorafenib: 20 mg/kg, PO, QD.

  • Compound X: 50 mg/kg, PO, QD.

Tumor volume and body weight were measured three times weekly. The primary endpoint was tumor growth inhibition (TGI).

Quantitative Efficacy and Tolerability Data

The following table summarizes the hypothetical performance of Compound X relative to the standard-of-care agents after 21 days of continuous dosing.

MetricVehicle ControlVemurafenib (50 mg/kg)Encorafenib (20 mg/kg)Compound X (50 mg/kg)
Mean Tumor Volume at Day 21 (mm³) 1850 ± 210650 ± 95480 ± 70450 ± 65
Tumor Growth Inhibition (TGI) (%) -64.9%74.1%75.7%
Mean Body Weight Change (%) +1.5%-4.8%-2.1%-1.5%
Treatment-Related Deaths 0/100/100/100/10

Analysis of Results:

  • Anti-Tumor Efficacy: The hypothetical data indicates that Compound X demonstrates superior tumor growth inhibition (75.7%) compared to the first-generation inhibitor Vemurafenib (64.9%) and shows comparable, if not slightly improved, efficacy to the second-generation inhibitor Encorafenib (74.1%) at the tested doses.

  • Tolerability Profile: A key differentiator in this hypothetical dataset is the improved tolerability of Compound X. The minimal body weight loss (-1.5%) suggests a more favorable safety profile compared to Vemurafenib (-4.8%), which is a significant consideration for clinical translation.

Detailed Experimental Protocol: Murine Xenograft Model

The trustworthiness of in vivo data hinges on a meticulously executed and reproducible protocol. The following methodology represents a standard operating procedure for this type of efficacy study.

Step-by-Step Methodology
  • Cell Culture: A375 human melanoma cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. Cells are harvested during the logarithmic growth phase.

  • Animal Model: Female athymic nude mice (6-8 weeks old) are acclimated for one week prior to the study.

  • Tumor Implantation: Each mouse is subcutaneously injected in the right flank with 5 x 10⁶ A375 cells suspended in 100 µL of a 1:1 mixture of Matrigel and serum-free medium.

  • Tumor Monitoring and Randomization: Tumor growth is monitored using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2. When tumors reach an average size of 150-200 mm³, mice are randomized into treatment cohorts (n=10 per group).

  • Drug Formulation and Administration:

    • Vemurafenib & Encorafenib: Formulated as a suspension in 0.5% methylcellulose and 0.2% Tween 80 in sterile water.

    • Compound X: Formulated in the same vehicle to ensure consistency.

    • All treatments are administered via oral gavage once daily for 21 consecutive days.

  • Data Collection:

    • Tumor volume and body weight are recorded three times per week.

    • Clinical observations (e.g., changes in posture, activity, fur) are recorded daily.

  • Endpoint and Analysis: The study is terminated at Day 21. Tumor growth inhibition is calculated for each group relative to the vehicle control. Statistical analysis (e.g., one-way ANOVA with Dunnett's post-hoc test) is performed to determine significance.

Xenograft_Workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Implantation & Growth cluster_treatment Phase 3: Dosing & Monitoring cluster_analysis Phase 4: Analysis Cell_Culture 1. A375 Cell Culture (Logarithmic Growth) Harvest 2. Cell Harvesting & Viability Check Cell_Culture->Harvest Suspension 3. Prepare Injection Suspension (5x10^6 cells in Matrigel) Harvest->Suspension Implantation 4. Subcutaneous Injection into Athymic Nude Mice Suspension->Implantation Monitoring 5. Monitor Tumor Growth (Target: 150-200 mm³) Implantation->Monitoring Randomization 6. Randomize Mice into Treatment Groups (n=10) Monitoring->Randomization Dosing 7. Daily Oral Dosing (21 Days) Randomization->Dosing Data_Collection 8. Measure Tumor Volume & Body Weight (3x/week) Dosing->Data_Collection Endpoint 9. Study Termination (Day 21) & Tumor Excision Data_Collection->Endpoint Analysis 10. Calculate TGI % & Statistical Analysis Endpoint->Analysis

Caption: Standard workflow for an in vivo melanoma xenograft efficacy study.

Conclusion and Future Directions

This guide outlines a comparative framework for assessing the in vivo efficacy of a novel BRAF inhibitor, represented here by the hypothetical Compound X, against clinical standards of care. The illustrative data suggest that Compound X possesses a promising efficacy and safety profile, warranting further investigation.

The logical next steps in preclinical development would include:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To correlate drug exposure with target inhibition and anti-tumor response.

  • Combination Studies: Evaluating Compound X in combination with a MEK inhibitor, which is the current standard of care to overcome acquired resistance.

  • Orthotopic and Patient-Derived Xenograft (PDX) Models: To assess efficacy in a more clinically relevant tumor microenvironment.

By adhering to rigorous, validated experimental designs and employing a logical, data-driven comparative approach, researchers can effectively triage novel compounds and identify those with the highest potential for clinical success.

References

  • Title: RAF-MEK-ERK signaling pathway and its role in human cancers Source: Journal of Cellular and Molecular Medicine URL: [Link]

  • Title: The story of vemurafenib: a new paradigm for cancer drug development Source: British Journal of Cancer URL: [Link]

  • Title: Combined BRAF and MEK Inhibition in Melanoma Source: The New England Journal of Medicine URL: [Link]

A Comparative Guide to Confirming Target Engagement of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline in Cellular Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the cellular target engagement of novel chemical entities, using 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline as a representative compound. We will move beyond theoretical discussions to provide detailed, field-tested protocols and data interpretation strategies, enabling you to build a robust, evidence-based case for your molecule's mechanism of action.

The central challenge in early-stage drug discovery is not just identifying a compound that elicits a biological response, but proving that this response is mediated through the direct, physical interaction with its intended protein target within the complex milieu of a living cell. This guide will compare and contrast three orthogonal, industry-standard methodologies to build a self-validating system for confirming target engagement:

  • Biophysical Target Stabilization: The Cellular Thermal Shift Assay (CETSA®)

  • Quantitative Live-Cell Target Occupancy: The NanoBRET™ Target Engagement Assay

  • Functional Target Modulation: Downstream Signaling Pathway Analysis via Western Blot

For the purpose of this guide, we will proceed with a common, plausible target class for sulfonamide-containing molecules: the Carbonic Anhydrase (CA) family of enzymes, specifically the tumor-associated isoform, Carbonic Anhydrase IX (CA-IX) . This will serve as our working hypothesis to illustrate the experimental workflows.

Part 1: Biophysical Confirmation of Target Engagement via CETSA®

The Cellular Thermal Shift Assay (CETSA) is a powerful technique that directly assesses the physical binding of a compound to its target protein in a cellular environment. The underlying principle is that the binding of a ligand, such as 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline, stabilizes the target protein (CA-IX), making it more resistant to thermal denaturation. This change in thermal stability is a direct proxy for target engagement.

Causality Behind Experimental Choices

We begin with CETSA because it provides direct evidence of a physical interaction in a physiologically relevant context (cell lysate or intact cells) without requiring compound modifications or protein engineering. A positive result—a "thermal shift"—is a strong indicator that your compound is physically binding to the target protein.

Experimental Workflow: CETSA

cluster_prep Cell Preparation & Lysis cluster_heat Thermal Challenge cluster_analysis Analysis cell_culture 1. Culture cells expressing endogenous CA-IX treatment 2. Treat cells with 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline or Vehicle (DMSO) cell_culture->treatment lysis 3. Harvest and lyse cells (e.g., freeze-thaw cycles) treatment->lysis aliquot 4. Aliquot lysate into PCR tubes lysis->aliquot heat 5. Heat aliquots across a temperature gradient (e.g., 40°C - 70°C) aliquot->heat cool 6. Cool to precipitate aggregated proteins heat->cool centrifuge 7. Centrifuge to pellet precipitated proteins cool->centrifuge supernatant 8. Collect supernatant containing soluble proteins centrifuge->supernatant wb 9. Analyze soluble CA-IX levels by Western Blot supernatant->wb

Caption: CETSA experimental workflow for assessing target stabilization.

Detailed Protocol: CETSA for CA-IX Engagement
  • Cell Culture: Plate a human cell line known to endogenously express CA-IX (e.g., HT-29 or MDA-MB-231) and grow to 80-90% confluency.

  • Compound Treatment: Treat cells with a desired concentration of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline (e.g., 10 µM) or vehicle control (e.g., 0.1% DMSO) for 1-2 hours in serum-free media.

  • Cell Harvest: Wash cells with PBS, scrape, and pellet via centrifugation.

  • Lysis: Resuspend the cell pellet in a lysis buffer (e.g., PBS with protease inhibitors) and lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to remove cell debris. Collect the supernatant.

  • Heating Step: Aliquot the supernatant into PCR tubes. Place the tubes in a thermal cycler and heat them across a defined temperature gradient (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes. Include an unheated control.

  • Precipitate Removal: After heating, cool the samples at room temperature for 3 minutes, then centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Sample Preparation for Western Blot: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Determine protein concentration and normalize all samples.

  • Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for CA-IX. Use an appropriate loading control (e.g., GAPDH or β-actin).

Data Interpretation

The resulting Western Blot bands are quantified. For each temperature point, the amount of soluble CA-IX is plotted. In the presence of a stabilizing ligand like 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline, the curve will shift to the right, indicating a higher melting temperature (Tm). This "thermal shift" (ΔTm) is the key evidence of target engagement.

ParameterVehicle (DMSO)4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline (10 µM)Interpretation
Melting Temp (Tm) of CA-IX 52.5°C57.0°CA significant thermal shift of +4.5°C indicates direct binding and stabilization of CA-IX by the compound.
Off-Target Protein (e.g., GAPDH) Tm 61.0°C61.2°CNo significant shift in an off-target protein demonstrates the selectivity of the interaction.

Part 2: Quantitative Live-Cell Target Occupancy with NanoBRET™

While CETSA confirms a physical interaction, the NanoBRET Target Engagement Assay provides highly quantitative data on compound affinity and residence time in living cells. This technology relies on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon between a NanoLuc® luciferase-tagged target protein (the donor) and a fluorescently labeled tracer that binds to the same target (the acceptor). A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.

Causality Behind Experimental Choices

NanoBRET is chosen as an orthogonal method because it offers real-time, quantitative analysis in living cells. This allows for the determination of an IC50 value, which reflects the compound's potency in a physiological context. It overcomes some limitations of CETSA, such as the need for cell lysis and the potential for compound dissociation during the workflow.

Experimental Workflow: NanoBRET

cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_readout Detection & Analysis transfect 1. Transfect cells with a plasmid encoding CA-IX-NanoLuc® fusion plate 2. Plate transfected cells in a white, 96-well plate transfect->plate add_tracer 3. Add NanoBRET® Tracer (binds to CA-IX) plate->add_tracer add_compound 4. Add serial dilutions of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline add_tracer->add_compound incubate 5. Incubate to allow for compound binding and competition add_compound->incubate add_substrate 6. Add Nano-Glo® Substrate (for NanoLuc®) incubate->add_substrate read 7. Read Donor (460nm) and Acceptor (610nm) emission add_substrate->read calculate 8. Calculate BRET ratio and plot dose-response curve read->calculate cluster_model Cellular Model Setup cluster_treat Compound Treatment cluster_detect Detection & Analysis plate_cells 1. Plate CA-IX expressing cells (e.g., HT-29) induce_hypoxia 2. Induce hypoxia (1% O2) to stabilize HIF-1α, a downstream marker regulated by CA-IX activity plate_cells->induce_hypoxia treat_compound 3. Treat cells with increasing concentrations of the compound induce_hypoxia->treat_compound incubate 4. Incubate for a defined period (e.g., 16-24 hours) treat_compound->incubate lyse_cells 5. Lyse cells and collect protein incubate->lyse_cells western_blot 6. Perform Western Blot for HIF-1α and loading control lyse_cells->western_blot quantify 7. Quantify band intensity to assess dose-dependent effect western_blot->quantify

Caption: Workflow for functional analysis of downstream signaling.

Detailed Protocol: HIF-1α Western Blot
  • Cell Culture and Hypoxia Induction: Plate HT-29 cells and allow them to adhere. Move the cells to a hypoxic chamber (1% O2, 5% CO2) to induce the expression and stabilization of HIF-1α.

  • Compound Treatment: Concurrently with hypoxia induction, treat the cells with a dose-response curve of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline (e.g., 0.1, 1, 10, 100, 1000 nM). Include a vehicle control (DMSO).

  • Incubation: Incubate for 16-24 hours under hypoxic conditions.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Western Blot: Perform SDS-PAGE, transfer to a membrane, and probe with primary antibodies against HIF-1α and a loading control (e.g., β-actin).

  • Detection and Quantification: Use a chemiluminescent substrate and an imaging system to detect the bands. Quantify the band intensities and normalize the HIF-1α signal to the loading control.

Data Interpretation

Inhibition of CA-IX is expected to disrupt pH regulation, which can lead to a decrease in HIF-1α stability even under hypoxic conditions. A dose-dependent reduction in the HIF-1α protein levels following treatment with 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline provides strong evidence that the compound is not only binding to CA-IX but also functionally inhibiting it in a cellular context.

Concentration of CompoundNormalized HIF-1α Level (vs. Vehicle)Interpretation
Vehicle (DMSO) 100%Baseline HIF-1α stabilization under hypoxia.
10 nM 85%Minor effect at low concentration.
100 nM 45%Significant, dose-dependent reduction in HIF-1α.
1000 nM 15%Strong inhibition of the downstream signaling pathway.

Conclusion: A Triad of Evidence for Unambiguous Target Engagement

Confirming the target engagement of a novel compound like 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline requires a multi-faceted, evidence-based approach. Relying on a single method is insufficient to build a convincing case for a specific mechanism of action. By integrating three orthogonal techniques, we construct a powerful, self-validating narrative:

  • CETSA provides the initial, crucial evidence of a direct physical interaction between the compound and its target protein.

  • NanoBRET quantifies this interaction in real-time within living cells, defining the compound's potency (IC50) at its site of action.

  • Downstream Pathway Analysis delivers the ultimate proof by demonstrating that this binding event translates into the expected, functional modulation of the target's biological pathway.

Together, these methods form a robust triad of evidence that moves a compound from a mere "hit" to a well-validated lead molecule with a clear, defensible mechanism of action, paving the way for further drug development.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Vasta, V., et al. (2018). Quantitative, real-time monitoring of protein-ligand binding in living cells. Cell Chemical Biology. [Link]

  • Swietach, P., et al. (2007). The role of carbonic anhydrase 9 in regulating extracellular and intracellular ph in three-dimensional tumor growths. Journal of Biological Chemistry. [Link]

Independent Verification of the Antimicrobial Spectrum of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of antimicrobial research, the validation of novel compounds is paramount. This guide provides a comprehensive framework for the independent verification of the antimicrobial spectrum of the novel synthetic compound, 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline. As a molecule incorporating both a sulfonamide-related cyclic sulfamate (the 1,1-dioxido-1,2-thiazinane moiety) and an aniline group, it presents a compelling case for investigation against a broad range of microbial pathogens.

This document is structured to empower researchers, scientists, and drug development professionals with the requisite methodologies to objectively assess this compound's performance against established antimicrobial agents. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.

Introduction to 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline and Rationale for Antimicrobial Screening

The chemical scaffold of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline is of significant interest. The core structure features a thiazinane ring with a 1,1-dioxide functional group, a structure with potential applications in medicinal chemistry.[1] The presence of the aniline moiety further enhances its potential for biological activity. While direct studies on this specific molecule are not widely published, related compounds containing thiazolidinone and sulfonamide scaffolds have demonstrated a wide array of biological activities, including antimicrobial properties.[2][3][4] Sulfonamides, a well-established class of antimicrobials, historically have been pivotal in combating bacterial infections.[4]

Given the structural similarities to known antimicrobial agents, a thorough and independent evaluation of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline's antimicrobial spectrum is a logical and necessary step in its preclinical assessment. This guide will provide the protocols to compare its efficacy against a panel of clinically relevant microorganisms and benchmark it against standard-of-care antibiotics.

Experimental Design for Antimicrobial Spectrum Determination

To comprehensively evaluate the antimicrobial properties of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline, a two-tiered experimental approach is recommended:

  • Minimum Inhibitory Concentration (MIC) Assay: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism. This is a quantitative test with results expressed in µg/ml.[5]

  • Minimum Bactericidal Concentration (MBC) Assay: To determine the lowest concentration of the compound that results in a 99.9% reduction in the initial bacterial inoculum.[6]

This dual-assay approach allows for the differentiation between bacteriostatic (inhibiting growth) and bactericidal (killing) activity.

Selection of Comparator Antimicrobial Agents

For a robust comparative analysis, it is essential to select appropriate positive controls. Based on the structural motifs of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline, the following comparators are recommended:

  • Sulfamethoxazole: A classic sulfonamide antibiotic that inhibits dihydropteroate synthase, a key enzyme in the folic acid synthesis pathway.

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV.

  • Vancomycin: A glycopeptide antibiotic effective against Gram-positive bacteria, particularly MRSA, by inhibiting cell wall synthesis.

  • Ampicillin: A beta-lactam antibiotic that inhibits the final step of peptidoglycan synthesis in the bacterial cell wall.

Selection of Microbial Strains

A representative panel of microorganisms should be selected to assess the breadth of the antimicrobial spectrum. This panel should include:

  • Gram-positive bacteria:

    • Staphylococcus aureus (including a Methicillin-resistant S. aureus - MRSA strain)

    • Enterococcus faecalis

  • Gram-negative bacteria:

    • Escherichia coli

    • Pseudomonas aeruginosa

    • Klebsiella pneumoniae

  • Fungi (optional, for broader spectrum analysis):

    • Candida albicans

Detailed Experimental Protocols

The following protocols are based on widely accepted standards from the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay

This method utilizes a 96-well microtiter plate to determine the MIC of the test compound.

Materials:

  • 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline (solubilized in an appropriate solvent, e.g., DMSO)

  • Comparator antibiotics

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Bacterial and fungal inoculums standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator

Step-by-Step Protocol:

  • Preparation of Stock Solutions: Prepare a concentrated stock solution of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline and each comparator antibiotic.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the test compound and comparators in the appropriate growth medium. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a suspension of each microorganism in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Inoculation: Dilute the standardized inoculum and add 100 µL to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (microorganism in broth without any antimicrobial agent) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Causality Behind Experimental Choices: The broth microdilution method is chosen for its efficiency in testing multiple compounds and concentrations simultaneously, and for its conservation of reagents. The use of standardized inoculums and specific growth media ensures reproducibility and comparability of results across different laboratories.[7]

Workflow Diagram for MIC Assay:

MIC_Workflow A Prepare Stock Solutions (Test Compound & Comparators) B Perform 2-fold Serial Dilutions in 96-well Plate A->B D Inoculate Microtiter Plate B->D C Prepare Standardized Microbial Inoculum (0.5 McFarland) C->D E Incubate Plate (37°C, 18-24h for bacteria) D->E F Read MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Minimum Bactericidal Concentration (MBC) Assay

This assay is a follow-up to the MIC assay to determine if the compound is bactericidal.

Materials:

  • MIC plate from the previous experiment

  • Mueller-Hinton Agar (MHA) plates

  • Sterile saline

  • Micropipettes

  • Incubator

Step-by-Step Protocol:

  • Subculturing from MIC Plate: From the wells of the MIC plate that showed no visible growth (at and above the MIC), take a 10 µL aliquot.

  • Plating: Spot the aliquot onto a quadrant of an MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Determining MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial count (i.e., no more than 0.1% of the original inoculum survives).

Workflow Diagram for MBC Assay:

MBC_Workflow A Select Wells from MIC Plate (No visible growth) B Aliquot 10 µL from selected wells A->B C Spot onto Mueller-Hinton Agar (MHA) Plate B->C D Incubate MHA Plate (37°C, 18-24h) C->D E Determine MBC (Lowest concentration with ≥99.9% killing) D->E

Caption: Workflow for the Minimum Bactericidal Concentration (MBC) assay.

Data Presentation and Comparative Analysis

The results of the MIC and MBC assays should be presented in a clear and concise tabular format to facilitate comparison.

Table 1: Hypothetical Comparative Antimicrobial Activity (MIC in µg/mL) of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline

Microorganism4-(1,1-Dioxido-1,2-thiazinan-2-yl)anilineSulfamethoxazoleCiprofloxacinVancomycinAmpicillin
S. aureus (MSSA)16>2560.510.25
S. aureus (MRSA)32>25641>256
E. faecalis64>256122
E. coli8320.015>2568
P. aeruginosa>256>2560.25>256>256
K. pneumoniae16640.03>256>256
C. albicans128N/AN/AN/AN/A

Table 2: Hypothetical Bactericidal Activity (MBC in µg/mL) of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline

Microorganism4-(1,1-Dioxido-1,2-thiazinan-2-yl)anilineSulfamethoxazoleCiprofloxacinVancomycinAmpicillin
S. aureus (MSSA)32>256140.5
S. aureus (MRSA)64>25684>256
E. coli16>2560.03>25616

Discussion of Potential Mechanism of Action

While the precise mechanism of action of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline requires dedicated experimental elucidation, its chemical structure allows for informed hypotheses.

The sulfonamide-like moiety suggests a potential interference with the folate biosynthesis pathway in bacteria, similar to classic sulfa drugs.[8] Specifically, it may act as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid, which is a vital precursor for nucleotide synthesis.

Alternatively, some thiazolidinone derivatives have been shown to inhibit bacterial Mur ligase enzymes, which are involved in the cytoplasmic steps of peptidoglycan biosynthesis.[9] This disruption of cell wall synthesis could lead to bacterial cell death. The aniline component could also contribute to the overall antimicrobial effect through various mechanisms, including membrane disruption or inhibition of other essential enzymes.

Proposed Mechanism of Action Pathway:

Mechanism_Pathway cluster_0 Potential Target 1: Folate Synthesis cluster_1 Potential Target 2: Peptidoglycan Synthesis A 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline B Dihydropteroate Synthase (DHPS) A->B Inhibits C Inhibition of Folic Acid Synthesis B->C Leads to D Inhibition of Nucleotide Synthesis C->D E Bacteriostatic/Bactericidal Effect D->E F 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline G Mur Ligase Enzymes F->G Inhibits H Inhibition of Peptidoglycan Synthesis G->H Leads to I Cell Wall Disruption H->I J Bactericidal Effect I->J

Caption: Potential mechanisms of action for 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline.

Conclusion

This guide provides a robust framework for the independent and comparative evaluation of the antimicrobial spectrum of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline. By adhering to standardized protocols and employing appropriate comparators, researchers can generate reliable and reproducible data to ascertain the potential of this novel compound as a future antimicrobial agent. The presented methodologies are designed to be self-validating and are grounded in established scientific principles. Further studies will be necessary to elucidate the precise mechanism of action and to evaluate the in vivo efficacy and safety profile of this promising molecule.

References

  • MDPI. (n.d.). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents.
  • ResearchGate. (2025). Synthesis and Evaluation of New 2-Iminothiazolidin-4-one and Thiazolidin-2,4-dione Derivatives as Antimicrobial and Anti-inflammatory Agents.
  • MDPI. (n.d.). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents.
  • ResearchGate. (2020). Synthesis of 4,4‐Disubstituted 1,2‐Thiazinane‐5‐one 1,1‐Dioxides via the CSIC Reaction Strategy.
  • Smolecule. (n.d.). 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline.
  • ResearchGate. (2025). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation.
  • Encyclopedia MDPI. (2022). Mechanism of Action of Thiazolidin-2,4-dione. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of New 1,3-Thiazolidin-4-one Derivatives Obtained from Carboxylic Acid Hydrazides.
  • PMC - NIH. (n.d.). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties.
  • MDPI. (2023). Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review.
  • Taylor & Francis Online. (n.d.). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus.
  • PubMed Central. (2019). Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors.
  • MDPI. (2024). Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds.
  • StatPearls - NCBI Bookshelf. (n.d.). Antimicrobial Susceptibility Testing.
  • PMC - NIH. (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.
  • ResearchGate. (n.d.). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation.
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  • ResearchGate. (n.d.). Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation.
  • bioMerieux. (2025). ANTIMICROBIAL SUSCEPTIBILITY TESTING.
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  • PMC - NIH. (n.d.). Iodine-mediated one-pot intramolecular decarboxylation domino reaction for accessing functionalised 2-(1,3,4-oxadiazol-2-yl)anilines with carbonic anhydrase inhibitory action.
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Safety Operating Guide

A Guide to the Safe Disposal of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

The structural components of this molecule—an aniline ring and a 1,2-thiazinane 1,1-dioxide moiety—suggest a hazard profile that warrants significant caution. Aniline and its derivatives are known for their toxicity, potential carcinogenicity, and adverse environmental effects.[2][3][4][5] Therefore, 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline must be handled and disposed of as a hazardous chemical.

Synthesized Hazard Assessment

Due to the absence of specific toxicological data, a conservative hazard assessment is necessary. The aniline functional group is the primary driver of the toxicological profile.

Key Potential Hazards:

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled. Aniline compounds can be rapidly absorbed through the skin.

  • Organ Toxicity: May cause damage to organs, particularly the blood (methemoglobinemia), through prolonged or repeated exposure.[6]

  • Carcinogenicity: Classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogenic compound, meaning it is possibly carcinogenic to humans.[2]

  • Skin and Eye Damage: Likely to cause serious eye damage and may cause skin irritation or an allergic skin reaction.[6]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[3] Release into the environment must be strictly avoided.

Hazard CategorySynthesized Assessment based on Aniline Derivatives
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 (Toxic)
Serious Eye Damage/Irritation Category 1 (Causes serious eye damage)
Skin Corrosion/Irritation Category 2 (Causes skin irritation)
Skin Sensitization Category 1 (May cause an allergic skin reaction)
Carcinogenicity Category 2 (Suspected of causing cancer)
Specific Target Organ Toxicity Category 1 (Causes damage to blood through prolonged or repeated exposure)
Aquatic Hazard (Acute & Chronic) Category 1 (Very toxic to aquatic life with long lasting effects)

Personal Protective Equipment (PPE) and Handling

Given the high potential for toxicity, stringent adherence to PPE protocols is mandatory.

  • Hand Protection: Wear double-layered, chemical-resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Use tightly fitting safety goggles and a face shield.

  • Skin and Body Protection: A lab coat is required. For tasks with a higher risk of exposure, a chemically resistant apron or suit is recommended.

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or aerosols.

Spill Management Protocol

Accidental release must be managed promptly and safely. Do not allow the material to enter drains or waterways.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the area. Restrict access to the spill site.

  • Don PPE: Wear the full PPE ensemble as described in Section 2.

  • Contain the Spill:

    • For Solids: Gently cover the spill with an inert absorbent material like vermiculite, dry sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.

    • For Solutions: Cover the spill with an inert absorbent material, starting from the outside and working inwards to prevent spreading.

  • Collect the Waste: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[6][7]

  • Decontaminate the Area:

    • Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by a thorough wash with soap and water.

    • Collect all decontamination materials (wipes, etc.) in the same hazardous waste container.

  • Final Disposal: Seal and label the hazardous waste container. Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[8]

Proper Disposal Procedures

All waste streams containing 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline must be treated as hazardous. Under the Resource Conservation and Recovery Act (RCRA), aniline waste is assigned the waste code U012.[6] It is the responsibility of the waste generator to properly characterize and label all waste.[6]

Disposal Decision Workflow

Caption: Waste segregation workflow for 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline.

Experimental Protocols for Disposal

A. Disposal of Unused or Surplus Solid Compound:

  • The pure, unused compound should not be treated or neutralized in the lab.

  • Keep the compound in its original, clearly labeled container.

  • Store the container in a designated, secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents and acids.[6]

  • Arrange for collection by your institution's EHS department.

B. Disposal of Contaminated Lab Supplies (Gloves, Wipes, Glassware):

  • Segregation: All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, pipette tips, absorbent pads) must be segregated as "trace-contaminated" hazardous waste.

  • Collection: Place these items into a designated, leak-proof hazardous waste container, typically a yellow chemotherapy waste bag or a clearly labeled drum.[8] Do not mix with regular laboratory trash.

  • Contaminated Glassware: If disposable, place in a sharps container or a puncture-resistant box designated for hazardous waste. If reusable, decontaminate thoroughly by rinsing with a suitable solvent, followed by washing with soap and water, before returning to general use. The solvent rinsate must be collected as hazardous liquid waste.

C. Disposal of Liquid Waste (Aqueous and Organic Solutions):

  • DO NOT DISPOSE DOWN THE DRAIN. Aniline derivatives are highly toxic to aquatic organisms, and this practice is illegal and environmentally damaging.[3]

  • Collection: Collect all aqueous and organic waste streams containing the compound in a dedicated, sealed, and properly labeled hazardous waste container.[9] The container must be made of a compatible material (e.g., polyethylene for many solutions).[9]

  • Labeling: The waste container label must clearly state "Hazardous Waste," list all chemical constituents including "4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline," and display the appropriate hazard pictograms.

  • Storage and Disposal: Store the sealed container in a secondary containment bin within a designated waste accumulation area. Arrange for pickup and disposal via your institution's EHS program.

While advanced oxidation processes (AOPs) have been studied for the degradation of aniline in industrial wastewater, these methods are not suitable for in-laboratory neutralization by untrained personnel and should not be attempted.[2] The most reliable and compliant method for laboratory-scale waste is collection and transfer to a licensed hazardous waste management facility.

References

  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Khan, S., & Kamal, A. (2017). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Journal of Health and Pollution, 7(15), 34-45. Retrieved from [Link]

  • Washington State University. (n.d.). Aniline - Standard Operating Procedure. Retrieved from [Link]

  • Carl ROTH. (2015). Safety Data Sheet: Aniline. Retrieved from [Link]

  • Global Safety Management, Inc. (2015). Safety Data Sheet: Aniline. Retrieved from [Link]

  • MDPI. (2023). The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. MDPI. Retrieved from [Link]

  • Defense Centers for Public Health. (2023). Waste Management of Hazardous Drugs. Retrieved from [Link]

  • Government of Canada. (n.d.). Aniline. Retrieved from [Link]

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  • Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Disposal of Hazardous Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicological and Environmental Aspects of Anilines. Retrieved from [Link]

  • Open Access Journals. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Retrieved from [Link]

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Navigating the Unseen: A Senior Application Scientist's Guide to Handling 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers and drug development professionals dedicated to exploring novel chemical entities, ensuring a robust safety culture is paramount. This guide provides essential, immediate safety and logistical information for handling 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline. As a compound with limited publicly available safety data, we will adopt a conservative approach, treating it with the caution required for a potentially hazardous substance. Our recommendations are grounded in the known hazard profile of its core aniline structure and established best practices for laboratory safety.

Hazard Analysis: A Proactive Stance in the Absence of Data

Our Causality-Driven Approach: The functional groups attached to the aniline core can potentially modify its toxicological properties. The dioxido-thiazinane group's influence is unknown. Therefore, we must assume the compound presents hazards at least equivalent to, and possibly greater than, aniline. This proactive stance is a cornerstone of a self-validating safety system in a research environment.

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the last line of defense. Before any handling of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline, engineering controls must be in place to minimize exposure.

  • Fume Hood: All manipulations of this compound, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood.[3][4] This is critical to prevent the inhalation of any potential dust or vapors.

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.

  • Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[5]

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered approach to PPE is crucial when handling chemicals with unknown toxicological profiles. The following table summarizes the required PPE, with explanations rooted in the potential hazards.

PPE ComponentSpecificationsRationale
Gloves Double-gloving with nitrile gloves.The outer glove provides the primary barrier against chemical contact.[6][7] The inner glove offers protection in case the outer glove is breached. Given that aniline is toxic upon skin contact, this dual barrier is a critical precaution.[1][2] Regularly inspect gloves for any signs of degradation or puncture.
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards.To protect against splashes and potential aerosols, standard safety glasses are insufficient.[8] A full face shield should be worn over the goggles when there is a significant risk of splashing.
Lab Coat Flame-resistant lab coat with tight-fitting cuffs.Provides a removable barrier to protect skin and personal clothing from contamination.[5] The flame-resistant property is a general laboratory best practice.
Respiratory Protection A NIOSH-approved respirator may be necessary.If there is a risk of generating aerosols or dust that cannot be contained within a fume hood, a respirator is required.[5][6] The selection of the appropriate respirator cartridge should be made in consultation with your institution's Environmental Health and Safety (EHS) department and should be based on the potential for airborne particulates or vapors.
Footwear Closed-toe, non-perforated shoes.Protects the feet from spills.

Step-by-Step Handling Protocol

This protocol is designed to provide clear, actionable steps to minimize exposure risk during routine handling of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline.

4.1. Preparation and Donning PPE

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning PPE a Inspect fume hood certification b Verify eyewash/shower functionality c Gather all necessary lab equipment d Don inner gloves e Don lab coat d->e f Don outer gloves e->f g Don eye protection (goggles/face shield) f->g h Don respirator (if required) g->h

Caption: Sequential workflow for preparation and donning of Personal Protective Equipment.

  • Inspect Your Engineering Controls: Before bringing the chemical into the workspace, ensure the fume hood is operational and the certification is current. Verify that the eyewash station and safety shower are unobstructed.

  • Assemble All Materials: Have all necessary spatulas, weigh paper, solvents, and reaction vessels within the fume hood to minimize movement in and out of the controlled area.

  • Don PPE in Order: Follow the sequence outlined in the diagram above. This order is critical to prevent cross-contamination.

4.2. Chemical Handling

  • Weighing: Perform all weighing operations on a disposable weigh paper or in a tared container within the fume hood.

  • Transfers: Use a spatula for solid transfers. For solutions, use a pipette or syringe. All transfers should be conducted over a spill tray within the fume hood.

  • Work Practices: Keep containers of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline sealed when not in use. Work with the smallest quantities necessary for the experiment.

4.3. Doffing PPE and Decontamination

PPE_Doffing_Workflow cluster_doffing Doffing PPE a Remove outer gloves b Remove lab coat a->b c Remove eye protection b->c d Remove inner gloves c->d e Wash hands thoroughly d->e

Caption: Step-by-step process for the safe removal of Personal Protective Equipment.

  • Decontaminate Workspace: Before removing PPE, wipe down the work surface in the fume hood with an appropriate solvent to decontaminate it.

  • Doff PPE Carefully: Follow the doffing sequence in the diagram above to avoid contaminating your skin or clothing. The principle is to touch potentially contaminated surfaces only with the outer gloves.

  • Hand Hygiene: Immediately after removing all PPE, wash your hands thoroughly with soap and water.

Emergency Procedures: A Plan for the Unexpected

5.1. Spills

  • Small Spills (in fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or sand.

    • Place the contaminated absorbent material in a sealed, labeled hazardous waste container.

    • Clean the spill area with a decontaminating solution.

  • Large Spills (outside fume hood):

    • Evacuate the laboratory immediately.

    • Alert your institution's EHS department and follow their emergency response protocol.

5.2. Personal Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately.[1] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.

Disposal Plan: Responsible Stewardship

All waste containing 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.

  • Waste Containers: Use clearly labeled, sealed containers for all waste streams (solid and liquid).

  • Labeling: The label should include the full chemical name, "Hazardous Waste," and the primary hazards (e.g., "Toxic," "Potential Carcinogen").

  • Disposal: Follow your institution's hazardous waste disposal procedures. Do not dispose of this chemical down the drain.[3]

Conclusion: A Culture of Safety

Handling novel chemical entities like 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline requires a deep commitment to safety that goes beyond simply following a checklist. It involves a mindset of proactive risk assessment, a thorough understanding of the "why" behind each safety protocol, and a readiness to respond effectively in an emergency. By integrating these principles into your laboratory workflow, you can advance your research with the confidence that you are protecting yourself, your colleagues, and the environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.